3-Amino benzamidoxime
説明
特性
IUPAC Name |
3-amino-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGWBTKZYLRPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588248 | |
| Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100524-07-0 | |
| Record name | 3-Amino-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminobenzamide oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino Benzamidoxime
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-aminobenzamidoxime, a key intermediate in medicinal chemistry and drug development. The document details the primary synthetic route, experimental protocols, and the analytical techniques used for structural elucidation and purity assessment.
Introduction
Amidoximes are a class of organic compounds with the general structure RC(=NOH)NH2. They are versatile intermediates in the synthesis of various heterocyclic compounds, particularly 1,2,4-oxadiazoles. The amidoxime functional group is often considered a bioisostere of a carboxylic acid. 3-Aminobenzamidoxime, in particular, serves as a valuable building block due to the presence of multiple reactive sites, enabling the synthesis of diverse molecular scaffolds for drug discovery. This guide outlines the prevalent method for its synthesis and the standard procedures for its characterization.
Synthesis of 3-Aminobenzamidoxime
The most common and efficient method for preparing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor.[1] This reaction is typically performed by generating hydroxylamine in situ from its hydrochloride salt using a base.[1] For the synthesis of 3-aminobenzamidoxime, the starting material is 3-aminobenzonitrile.
Synthetic Pathway
The synthesis involves the reaction of 3-aminobenzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, typically in an alcohol solvent like ethanol or methanol.[1][2] The base neutralizes the HCl, liberating free hydroxylamine which then attacks the electrophilic carbon of the nitrile group. The reaction is often heated to reflux to increase the reaction rate and improve yields.[1]
Caption: Reaction scheme for the synthesis of 3-aminobenzamidoxime.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for amidoxime synthesis.[1][2][3]
Materials:
-
3-Aminobenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Ethanol (95% or absolute)
-
Deionized water
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beakers, graduated cylinders
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminobenzonitrile (e.g., 0.1 mol).
-
Reagent Addition: Add ethanol (100 mL), followed by hydroxylamine hydrochloride (0.15 mol, 1.5 equivalents) and sodium carbonate (0.15 mol, 1.5 equivalents). The base is added to generate free hydroxylamine from its salt.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress using TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The reaction is typically complete within 4-24 hours.[1]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting nitrile), cool the mixture to room temperature.
-
Isolation: Filter the reaction mixture to remove inorganic salts (e.g., NaCl). Wash the salts with a small amount of cold ethanol.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure 3-aminobenzamidoxime as a solid.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Characterization of 3-Aminobenzamidoxime
Structural confirmation and purity assessment are performed using standard analytical techniques. The expected data based on the structure of 3-aminobenzamidoxime and related compounds are summarized below.
Logical Workflow for Characterization
The synthesized compound is subjected to a series of analytical tests to confirm its identity and purity.
References
An In-Depth Technical Guide on the Core Mechanisms of Action of 3-Amino Benzamidoxime in Biological Systems
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the potential mechanisms of action for 3-Amino benzamidoxime. Due to limited direct experimental data on this specific compound, this guide synthesizes information from structurally related molecules and the known biological activities of its key functional groups—the benzamidine core and the amidoxime moiety. The primary putative mechanisms discussed are the inhibition of Poly(ADP-ribose) Polymerase (PARP), based on the well-characterized activity of its close analog 3-Aminobenzamide, and the potential inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Nitric Oxide Synthase (NOS), activities associated with the amidoxime functional group. This guide includes quantitative data from related compounds, detailed hypothetical experimental protocols for validation, and visualizations of relevant signaling pathways and workflows.
Introduction and Structural Context
This compound is a small molecule with the chemical formula C₇H₉N₃O. Its structure features a benzene ring substituted with an amino group and an amidoxime group (-C(NH₂)=NOH). It is crucial to distinguish it from its more extensively studied analog, 3-Aminobenzamide (3-AB) , which possesses a carboxamide group (-C(=O)NH₂) instead of an amidoxime.
While this compound is often cited as a synthetic intermediate for pharmaceutical development, its intrinsic biological activity is not well-documented in publicly available literature[1]. However, its structural features suggest several compelling and testable mechanisms of action. This guide will explore these potential mechanisms based on established pharmacology of analogous compounds.
Core Putative Mechanisms of Action
The biological activity of this compound can be hypothesized by examining its two key structural components: its similarity to 3-Aminobenzamide and the presence of the amidoxime functional group.
The most probable mechanism of action for this compound is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1. This hypothesis is strongly supported by the extensive research on 3-Aminobenzamide (3-AB), a potent PARP inhibitor[2][3].
PARP1 is a nuclear enzyme critical for sensing DNA single-strand breaks. Upon detecting damage, PARP1 cleaves its substrate, nicotinamide adenine dinucleotide (NAD+), to form long polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins like histones. This PARylation process recruits DNA repair machinery to the site of damage[4].
In cases of extensive DNA damage, hyperactivation of PARP1 can lead to severe depletion of cellular NAD+ and ATP pools, culminating in a form of programmed cell death known as parthanatos[4][5]. PARP inhibitors like 3-AB act as competitive inhibitors at the NAD+ binding site, preventing PARylation, which can both sensitize cancer cells to DNA-damaging agents and prevent ischemia-reperfusion injury[4][6]. Given the structural similarity, this compound is predicted to function similarly.
The amidoxime functional group is a key feature in a class of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)[7][8]. IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine[9].
In the tumor microenvironment, IDO1 expression is a critical mechanism of immune evasion. By depleting local tryptophan and producing immunosuppressive metabolites (kynurenines), IDO1 suppresses the activity of effector T cells and natural killer (NK) cells while promoting the proliferation of regulatory T cells (Tregs)[8][10]. Therefore, IDO1 inhibitors are actively pursued as cancer immunotherapeutics. The presence of the amidoxime moiety in this compound makes it a candidate for IDO1 inhibition.
A third potential mechanism is the modulation of Nitric Oxide Synthase (NOS) activity. NOS enzymes convert L-arginine to L-citrulline and nitric oxide (NO), a critical signaling molecule in vasodilation, neurotransmission, and immune responses[11]. There are three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)[12].
Studies have shown that compounds structurally related to this compound, such as p-aminobenzamidine, can act as competitive inhibitors of NOS[13]. Furthermore, the amidoxime group itself can be metabolized by cytochrome P450 enzymes to release NO, acting as an NO donor[14]. Therefore, this compound could potentially either inhibit NOS or act as a substrate, leading to complex effects on NO-dependent signaling pathways.
Quantitative Data for Structurally Related Compounds
| Compound/Class | Target | Assay Type | Value | Reference |
| p-Aminobenzamidine | Nitric Oxide Synthase (NOS) | Competitive Inhibition (Ki) | 120 µM | [13] |
| Epacadostat (amidoxime derivative) | IDO1 | Cell-based IC50 | 10 nM | [8] |
| Aminoguanidine | Inducible NOS (iNOS) | Selective Inhibition | N/A | [15] |
Signaling Pathway Visualizations
The following diagrams illustrate the core biological pathways potentially modulated by this compound.
Caption: PARP1 activation by DNA damage and its inhibition.
Caption: The IDO1 pathway's role in immune suppression.
Key Experimental Protocols and Workflows
The following sections detail standard methodologies that can be employed to validate the hypothesized mechanisms of action for this compound.
This assay measures the ability of a compound to inhibit the incorporation of biotinylated ADP-ribose onto histone proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of 3-aminobenzamide, an inhibitor of poly-ADP-ribose polymerase, on ischemia/reperfusion damage in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 10. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development | PLOS Neglected Tropical Diseases [journals.plos.org]
Investigating the Biological Activity of Novel Benzamidoxime Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamidoxime derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Possessing the characteristic N'-hydroxy-benzamidine core structure, these molecules serve as valuable scaffolds for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and enzyme-inhibiting properties of recently developed benzamidoxime derivatives. The document aims to be a vital resource by presenting a consolidated view of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and drug development endeavors in this promising field.
Anticancer Activity
Novel benzamidoxime derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and interference with cell cycle progression.
Data Presentation: Anticancer Activity of Benzamidoxime Derivatives
The antiproliferative effects of various benzamidoxime derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the cytotoxic activity of selected compounds against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IIIa (no chloride) | Jurkat (T-cell lymphoma) | 65 | [1] |
| Compound IIIc (chloride-substituted) | Jurkat (T-cell lymphoma) | 19 | [1] |
| Compound IIIa (no chloride) | HL-60RG (leukemia) | 59 | [1] |
| Compound IIIc (chloride-substituted) | HL-60RG (leukemia) | 6.9 | [1] |
Signaling Pathway: Induction of Apoptosis
A key mechanism underlying the anticancer activity of some benzamidoxime derivatives is the induction of the intrinsic apoptosis pathway. This process is initiated by intracellular stress signals that lead to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then triggers the activation of a cascade of caspases, specifically caspase-9, which are cysteine proteases that execute the apoptotic process, leading to cell death.[1]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Benzamidoxime derivatives have shown promising activity against a variety of bacterial and fungal strains.
Data Presentation: Antimicrobial Activity of Benzamidoxime Derivatives
The antimicrobial efficacy of benzamidoxime derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. The table below presents quantitative data for selected compounds against various microorganisms.
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Amidoxime-based benzimidazole 2a | C. albicans | 42 | 1.90 | [2] |
| Amidoxime-based benzimidazole 2b | S. mutans | 40 | 3.90 | [2] |
Mechanism of Action: Inhibition of Essential Bacterial Enzymes
While the precise antimicrobial mechanisms of many novel benzamidoxime derivatives are still under investigation, related benzamide compounds have been shown to target essential bacterial enzymes. Two key mechanisms include the inhibition of FtsZ, a protein crucial for bacterial cell division, and DNA gyrase, an enzyme necessary for DNA replication. By targeting these unique bacterial processes, these compounds can selectively inhibit microbial growth with minimal effects on human cells.
Enzyme Inhibition
The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Benzamidoxime derivatives have emerged as potent inhibitors of several key enzymes implicated in disease, including those involved in cancer immunotherapy and inflammation.
Data Presentation: Enzyme Inhibition by Benzamidoxime Derivatives
The inhibitory activity of benzamidoxime derivatives against specific enzymes is a critical area of investigation. The following table summarizes the dissociation constants (Kd) for a benzamidoxime derivative targeting the immune checkpoint protein PD-L1.
| Compound ID | Target Enzyme | Kd (µM) | Reference |
| VIS1201 | PD-L1 (at pH 6.2) | 45.2 ± 10.6 | [3] |
Signaling Pathway: Inhibition of the PD-1/PD-L1 Interaction
In the tumor microenvironment, the interaction between Programmed cell death protein 1 (PD-1) on T-cells and its ligand, Programmed death-ligand 1 (PD-L1), on tumor cells leads to T-cell exhaustion and allows cancer cells to evade the immune system. Certain benzamidoxime derivatives have been identified as ligands for PD-L1, effectively blocking the PD-1/PD-L1 interaction. This inhibition restores T-cell activity and enhances the anti-tumor immune response.
Experimental Protocols
Experimental Workflow: Biological Activity Screening
The following diagram illustrates a general workflow for screening the biological activity of novel benzamidoxime derivatives, from initial synthesis to in-depth mechanistic studies.
Detailed Methodologies
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzamidoxime derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell inhibition against the compound concentration.
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the benzamidoxime derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
A common method to assess the inhibition of the PD-1/PD-L1 interaction is a competitive binding assay, often performed using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Surface Plasmon Resonance (SPR).
-
Reagent Preparation: Prepare solutions of tagged recombinant human PD-1 and PD-L1 proteins, along with detection reagents.
-
Assay Setup: In a 384-well plate, dispense the test compounds (benzamidoxime derivatives) at various concentrations.
-
Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.
-
Detection: Add the HTRF detection reagents. In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the donor and acceptor fluorophores into proximity, generating a FRET signal.
-
Signal Measurement: The HTRF signal is measured using a plate reader. A decrease in the signal indicates inhibition of the PD-1/PD-L1 interaction. The IC50 is determined from the dose-response curve.
Conclusion
Novel benzamidoxime derivatives exhibit a remarkable range of biological activities, positioning them as a highly promising class of compounds for the development of new therapeutics. Their demonstrated efficacy in preclinical studies against cancer and microbial pathogens, coupled with their ability to modulate key enzymatic pathways, warrants further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation therapies based on the versatile benzamidoxime scaffold. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their therapeutic potential into clinical applications.
References
- 1. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Aminobenzamidoxime (CAS No. 100524-07-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Aminobenzamidoxime (CAS No. 100524-07-0), a valuable synthetic intermediate in pharmaceutical research and development. This document details its structural elucidation, physicochemical and biological properties, and key synthetic applications, with a focus on experimental protocols and mechanistic pathways.
Chemical Identity and Physicochemical Properties
3-Aminobenzamidoxime, also known as 3-amino-N'-hydroxybenzenecarboximidamide, is a substituted aromatic compound with the chemical formula C₇H₉N₃O[1]. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 100524-07-0 | [1] |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1] |
| Melting Point | 101-105 °C | [1] |
| Boiling Point | 413.798 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.348 g/cm³ (Predicted) | [1] |
| pKa | 6.97 ± 0.69 (Predicted) | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Not explicitly stated |
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, the oxime (-OH) proton, and the amidine (-NH) protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The amine protons would likely be a broad singlet, and its chemical shift would be solvent-dependent. The oxime and amidine protons would also present as exchangeable singlets.
-
¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with those bearing the amino and amidoxime substituents showing characteristic shifts. The carbon of the C=NOH group would also have a distinctive chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum of 3-Aminobenzamidoxime would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
N-H stretching (amine and amidine): Broad bands in the region of 3100-3500 cm⁻¹.
-
O-H stretching (oxime): A broad band around 3200-3600 cm⁻¹.
-
C=N stretching (oxime): A sharp band around 1640-1690 cm⁻¹.
-
C-N stretching : In the region of 1250-1350 cm⁻¹.
-
Aromatic C-H and C=C stretching : Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS): Mass spectrometric analysis would confirm the molecular weight of 3-Aminobenzamidoxime. The molecular ion peak ([M]⁺) would be expected at m/z 151.17. Fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NH₃, and HCN.
Synthesis and Experimental Protocols
3-Aminobenzamidoxime is a synthetic intermediate and can be prepared from readily available starting materials. A common and effective method involves the reaction of 3-aminobenzonitrile with hydroxylamine.
Experimental Protocol: Synthesis of 3-Aminobenzamidoxime from 3-Aminobenzonitrile
This protocol is based on general procedures for the synthesis of benzamidoximes from benzonitriles.
-
Materials:
-
3-Aminobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate or another suitable base
-
Ethanol or a similar protic solvent
-
Water
-
-
Procedure:
-
Dissolve 3-aminobenzonitrile in ethanol in a round-bottom flask equipped with a reflux condenser.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate.
-
Add the hydroxylamine solution to the solution of 3-aminobenzonitrile.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminobenzamidoxime.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
-
DOT Script for Synthesis Workflow:
Caption: Synthetic workflow for 3-Aminobenzamidoxime.
Biological and Pharmacological Properties
While specific biological data for 3-aminobenzamidoxime is limited in publicly accessible literature, the broader class of amidoxime-containing compounds is known for a wide range of biological activities. Amidoximes are often considered prodrugs of the corresponding amidines, which can exhibit various pharmacological effects.
Derivatives of aminobenzamides have been investigated for their potential as:
-
Enzyme Inhibitors: Benzamidine, a related structure, is a known inhibitor of serine proteases like trypsin and plasmin. The 3-amino group in 3-aminobenzamidoxime could be modified to target specific enzyme binding pockets.
-
Antimicrobial Agents: Some aminobenzamide derivatives have shown activity against various bacterial strains.
Further research is required to fully elucidate the specific biological targets and pharmacological profile of 3-aminobenzamidoxime.
Applications in Drug Development
The primary utility of 3-aminobenzamidoxime in drug development is as a versatile building block for the synthesis of more complex heterocyclic structures, most notably 1,2,4-oxadiazoles.
Synthesis of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are an important class of heterocycles in medicinal chemistry, often used as bioisosteres for amides and esters. The reaction of an amidoxime with a carboxylic acid or its derivative is a common method for their synthesis.
General Experimental Protocol: Synthesis of 3-(3-Aminophenyl)-5-substituted-1,2,4-oxadiazoles
-
Materials:
-
3-Aminobenzamidoxime
-
A substituted carboxylic acid
-
A coupling agent (e.g., EDC, DCC, or HATU)
-
A suitable solvent (e.g., DMF, THF, or DCM)
-
A base (e.g., DIPEA or triethylamine), if necessary
-
-
Procedure:
-
To a solution of the carboxylic acid in the chosen solvent, add the coupling agent and stir for a short period to activate the acid.
-
Add 3-aminobenzamidoxime to the reaction mixture.
-
If required, add a non-nucleophilic base.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography.
-
DOT Script for 1,2,4-Oxadiazole Synthesis Pathway:
Caption: Pathway for 1,2,4-oxadiazole synthesis.
Safety and Handling
3-Aminobenzamidoxime is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Aminobenzamidoxime (CAS No. 100524-07-0) is a key synthetic intermediate with significant potential in the field of medicinal chemistry and drug development. Its primary application lies in the construction of 1,2,4-oxadiazole scaffolds, which are prevalent in a wide range of biologically active molecules. While detailed public data on its own biological activity is sparse, its utility as a chemical building block is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization. Further investigation into its pharmacological profile may reveal direct therapeutic potential.
References
Potential therapeutic applications of 3-Amino benzamidoxime
An In-depth Technical Guide on the Potential Therapeutic Applications of 3-Amino Benzamidoxime and Related Compounds
Disclaimer: Publicly available scientific literature on the specific therapeutic applications of this compound is limited. This guide provides a comprehensive overview of the available information on this compound and presents a detailed analysis of the closely related and extensively studied compound, 3-Aminobenzamide, to offer insights into potential, yet unproven, therapeutic avenues.
Introduction to Benzamidoximes and Benzamides
Benzamidoxime and benzamide derivatives are classes of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While this compound itself is primarily documented as a chemical intermediate in pharmaceutical synthesis, its structural analogs have shown promise in various therapeutic areas[1][2]. This guide will explore the known information on this compound and provide a detailed examination of 3-Aminobenzamide, a potent PARP inhibitor, as a proxy for understanding potential applications.
This compound: Current State of Knowledge
This compound (3-amino-N'-hydroxybenzene-1-carboximidamide) is a chemical compound with the molecular formula C₇H₉N₃O[2]. Its primary documented use is as a synthetic intermediate in the preparation of more complex pharmaceutical compounds[1].
Research on derivatives of benzamidoxime has indicated potential anticancer properties. For instance, a study on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives demonstrated dose-dependent inhibition of cell viability in human leukemia cell lines (Jurkat and HL-60RG)[3]. These derivatives induced a transient cell-cycle delay at low concentrations and cell death at higher concentrations, suggesting a potential mechanism for their anti-tumor activity[3].
Furthermore, research into 2-amino benzamidoxime (an isomer of this compound) has highlighted its utility in bioconjugation chemistry. Its rapid and stable reaction with aldehydes presents opportunities for developing fluorogenic probes for biological imaging[4].
3-Aminobenzamide: A Potent PARP Inhibitor with Therapeutic Potential
Due to the limited data on this compound, this section will focus on the extensively researched compound, 3-Aminobenzamide (3-AB). 3-AB is a structural analog of this compound and a well-characterized inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes[5][6].
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death[5][7]. In the presence of DNA damage, PARP enzymes are activated and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on nuclear proteins, a process that consumes NAD⁺[5].
3-Aminobenzamide acts as a competitive inhibitor of PARP by mimicking the structure of nicotinamide, the cleavage product of NAD⁺[5]. By binding to the catalytic domain of PARP, 3-AB prevents the synthesis of PAR chains, thereby inhibiting the DNA repair process[7]. This inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately triggering apoptosis[7].
Therapeutic Applications of 3-Aminobenzamide
The PARP inhibitory activity of 3-Aminobenzamide has led to its investigation in several therapeutic contexts.
PARP inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. By inhibiting PARP, 3-Aminobenzamide can induce synthetic lethality in these cancer cells[5][7]. It is also being explored as a chemosensitizer and radiosensitizer to enhance the efficacy of traditional cancer treatments[7].
Studies have shown that 3-Aminobenzamide can attenuate renal ischemia-reperfusion (I/R) injury. By inhibiting PARP, 3-AB reduces oxidative and nitrosative stress, decreases inflammation, and preserves renal function in animal models of I/R injury.
A patent application has described the use of 3-Aminobenzamide for the prevention and treatment of biological tissue damage induced by synchrotron radiation X-rays[8]. The compound was shown to have a protective effect on testicular tissue by reducing DNA double-strand breaks and apoptosis in irradiated rats[8].
Quantitative Data for 3-Aminobenzamide
| Parameter | Value | Context | Reference |
| PARP Inhibition | Potent inhibitor | General | [5][6] |
| Renal I/R Injury | 100 mg/kg/day (i.p.) | Protective dose in rats | |
| Radioprotection | 10-20 mg/kg | Protective dose in rats | [8] |
Experimental Protocols for 3-Aminobenzamide Studies
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are pre-treated with 3-Aminobenzamide (100 mg/kg/day, intraperitoneally) for 14 days.
-
Bilateral renal ischemia is induced by clamping the renal pedicles for 60 minutes.
-
The clamps are removed to allow for 6 hours of reperfusion.
-
Blood and kidney tissues are collected for biochemical and histological analysis.
-
-
Endpoints: Serum creatinine, blood urea nitrogen, superoxide dismutase, glutathione peroxidase, malondialdehyde, protein carbonyl content, and nitrite/nitrate levels are measured. Renal sections are histologically graded for injury.
-
Animal Model: Rats[8].
-
Procedure:
-
Endpoints: Testicular weight, histological assessment of tissue damage, DNA double-strand breaks (e.g., via TUNEL assay), and apoptosis are evaluated[8].
Broader Therapeutic Potential of Benzamide and Benzamidoxime Derivatives
The benzamide and benzamidoxime scaffolds are present in a wide range of biologically active molecules. Research has demonstrated their potential as:
-
Antimicrobial Agents: Certain aminobenzamide derivatives have shown potent activity against Gram-positive bacteria, including multi-drug resistant strains[9][10][11].
-
Anti-inflammatory Agents: Benzamidine derivatives can act as competitive inhibitors of serine proteases, which play a role in inflammation[12].
-
Kinase Inhibitors: Substituted benzamide derivatives have been designed as inhibitors of Bcr-Abl kinase for the treatment of chronic myeloid leukemia[13].
-
Enzyme Inhibitors: Various derivatives have been developed as inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 3 and lysine-specific demethylase 1, with potential applications in prostate cancer and other diseases[14][15].
Conclusion
While direct evidence for the therapeutic applications of this compound is currently scarce, the extensive research on its close analog, 3-Aminobenzamide, and the broader classes of benzamide and benzamidoxime derivatives, reveals a rich landscape of pharmacological potential. The well-established role of 3-Aminobenzamide as a PARP inhibitor in cancer therapy and tissue protection provides a strong rationale for further investigation into the biological activities of this compound. Future research should focus on screening this compound for similar PARP inhibitory effects and exploring its potential in the diverse therapeutic areas where its structural relatives have shown promise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103565785A - Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray - Google Patents [patents.google.com]
- 9. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. benchchem.com [benchchem.com]
- 13. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
In Vitro Evaluation of 3-Amino Benzamidoxime Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research specifically detailing the in vitro cytotoxicity of 3-Amino benzamidoxime is limited in publicly available literature. This guide synthesizes information on the cytotoxicity of closely related benzamidoxime derivatives and the well-characterized PARP inhibitor, 3-aminobenzamide, to provide a representative technical overview. The experimental protocols and potential mechanisms described herein are based on standard methodologies and findings for analogous compounds.
Introduction
Amidoxime derivatives are a class of chemical compounds recognized for their potential anti-tumor activity. This technical guide focuses on the methodologies for evaluating the in vitro cytotoxicity of this compound, a substituted benzamidoxime. While direct cytotoxic data for this specific molecule is sparse, studies on related benzamidoxime analogs show they can inhibit the viability of cancer cell lines in a dose-dependent manner, often through mechanisms involving cell cycle arrest and apoptosis[1].
The structural similarity of this compound to 3-aminobenzamide (3-AB), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), suggests a potential mechanism of action involving the disruption of DNA repair pathways. PARP is a critical enzyme in the cellular response to DNA damage; its inhibition can lead to an accumulation of DNA breaks and trigger programmed cell death, particularly in cancer cells with existing DNA repair defects. This guide provides a framework for investigating these potential cytotoxic effects through detailed experimental protocols and data interpretation.
Postulated Mechanism of Action: PARP Inhibition and Apoptosis Induction
The primary hypothesized mechanism for the cytotoxicity of this compound is the inhibition of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are essential for repairing single-strand DNA breaks.
The proposed cytotoxic cascade is as follows:
-
Inhibition of PARP: this compound enters the cell and binds to the catalytic domain of PARP, preventing it from synthesizing poly(ADP-ribose) chains at sites of DNA damage.
-
Disruption of DNA Repair: The inhibition of PARP stalls the DNA single-strand break repair process. During DNA replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks.
-
Induction of Apoptosis: The accumulation of extensive DNA damage triggers an apoptotic response. This can occur through the intrinsic (mitochondrial) pathway, initiated by cellular stress and DNA damage, leading to the activation of caspase-9 and the subsequent executioner caspase-3.
This mechanism suggests that the compound's cytotoxicity may be particularly pronounced in cancer cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.
Quantitative Cytotoxicity Data
| Compound Class | Cell Line | Assay | Key Findings | Reference |
| Benzamidoxime Derivatives | Jurkat (T-cell lymphoma) | Cell Viability Assay | Dose-dependent inhibition of cell viability. | [1] |
| Benzamidoxime Derivatives | HL-60RG (human leukemia) | Cell Viability Assay | Generally more sensitive to inhibition compared to Jurkat cells. | [1] |
| Benzamidoximes with Cl substitutes | Jurkat, HL-60RG | Cell Growth Assay | Transient cell growth attenuation at 5 µM ( | [1] |
Experimental Protocols
Cell Viability Assessment by MTT Assay
This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HL-60RG, Jurkat)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment (e.g., for 24 hours with IC50 concentration of the compound). Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour.
-
FITC-negative, PI-negative: Viable cells.
-
FITC-positive, PI-negative: Early apoptotic cells.
-
FITC-positive, PI-positive: Late apoptotic/necrotic cells.
-
FITC-negative, PI-positive: Necrotic cells.
-
Caspase-3 Activity Assay
This assay quantifies the activity of executioner caspase-3, a key mediator of apoptosis.
Materials:
-
Treated and control cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis: Harvest 1-5 x 10⁶ cells and lyse them according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing ~100-200 µg of protein) to each well.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer containing the DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) cleaved by caspase-3.
-
Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizing the Signaling Pathway of Induced Apoptosis
The accumulation of DNA damage due to PARP inhibition is a potent trigger for the intrinsic pathway of apoptosis. This process involves mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of a caspase cascade.
Conclusion
While direct experimental evidence for this compound is forthcoming, the established activities of related benzamidoxime derivatives and PARP inhibitors provide a strong foundation for evaluating its cytotoxic potential. The protocols and pathways detailed in this guide offer a comprehensive framework for researchers to systematically investigate the compound's effect on cancer cell viability, its ability to induce apoptosis, and the underlying molecular mechanisms. Such studies are crucial for determining the potential of this compound as a candidate for further drug development.
References
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino Benzamidoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino benzamidoxime is a valuable synthetic intermediate in pharmaceutical research. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound. Due to the limited availability of published experimental data for this compound, this guide presents a detailed analysis based on the spectroscopic data of the closely related parent compound, benzamidoxime, and its isomer, 4-amino benzamidoxime. This comparative approach allows for a robust prediction and interpretation of the spectroscopic characteristics of this compound. Detailed experimental protocols for each analytical technique are provided, alongside a discussion of the expected spectral features. Furthermore, this guide explores the potential biological relevance of this compound, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, a significant pathway in cancer therapy.
Introduction
Amidoxime functional groups are of significant interest in medicinal chemistry as they can act as bioisosteres for carboxylic acids and amides, and they are known to be prodrugs of amidines. The presence of an amino group on the benzene ring of this compound offers a key site for further molecular modifications, making it a versatile building block in the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of a compound. This guide aims to provide a detailed reference for the spectroscopic analysis of this compound.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. Expected ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and amidoxime functional groups. The substitution pattern of the aromatic ring in the 3-amino isomer will result in a more complex splitting pattern compared to the 4-amino isomer.
2.1.2. Expected ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the amidoxime group (C=NOH) is expected to have a characteristic chemical shift.
Table 1: Representative ¹H and ¹³C NMR Data of Benzamidoxime [1][2]
| Compound | ¹H NMR (Solvent) | Chemical Shift (δ ppm) and Multiplicity | ¹³C NMR (Solvent) | Chemical Shift (δ ppm) |
| Benzamidoxime | DMSO-d₆ | 9.59 (s, 1H, OH), 7.62-7.67 (m, 2H, Ar-H), 7.32-7.37 (m, 3H, Ar-H), 5.77 (s, 2H, NH₂) | Not Available | Not Available |
Table 2: Representative Data for 4-Amino Benzamidoxime [3]
| Compound | Property | Value |
| 4-Amino benzamidoxime | Melting Point | 167-171 °C |
| SMILES | Nc1ccc(cc1)\C(N)=N\O | |
| InChI Key | CNFNMMJKXWOLPY-UHFFFAOYSA-N |
Note: Detailed, publicly available NMR data for 4-amino benzamidoxime is limited.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
2.2.1. Expected IR Spectrum of this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the oxime, the C=N stretch of the amidoxime group, and the N-H bend of the amino groups.
Table 3: Representative IR Data of Benzamidoxime [1]
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| Benzamidoxime | KBr-Pellet | 3480 (O-H), 3370 (N-H), 1656 (C=N), 1595 (C=C, aromatic), 930 (N-O) |
Note: The presence of the amino group in this compound will introduce additional N-H stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation patterns.
2.3.1. Expected Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (151.17 g/mol ). Common fragmentation patterns for benzamides and related structures involve cleavage of the amide bond and fragmentation of the aromatic ring.[4][5]
Table 4: Representative Mass Spectrometry Data of Benzamidoxime [1]
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzamidoxime | GC-MS | 136 | 119, 104, 77 |
Note: The molecular ion peak for this compound will be at m/z 151, reflecting the addition of the amino group.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase the resulting spectra and calibrate the chemical shift axis using the residual solvent peak as a reference.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Experimental Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Potential Biological Signaling Pathway
Benzamide and its derivatives are known inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a promising class of cancer therapeutics, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The following diagram illustrates the simplified mechanism of PARP inhibition.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic analysis of this compound. While direct experimental data is sparse, a robust predictive analysis based on the spectra of benzamidoxime and 4-amino benzamidoxime offers valuable insights for researchers. The provided experimental protocols serve as a practical guide for the characterization of this and related compounds. The potential for this compound and its derivatives to act as PARP inhibitors highlights the importance of continued research into this class of molecules for the development of novel therapeutics. As new experimental data becomes available, this guide will serve as a valuable reference for comparison and further structural elucidation.
References
- 1. Benzamidoxime | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZAMIDOXIME HYDROCHLORIDE(613-92-3) 13C NMR spectrum [chemicalbook.com]
- 3. 4-Aminobenzamide oxime 97 277319-62-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
The intricate dance of structure and activity in amino-substituted benzamides: a technical guide for drug discovery
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the structure-activity relationships (SAR) of amino-substituted benzamides. This class of compounds has demonstrated significant therapeutic potential across a range of applications, from oncology to neuroscience. Understanding the nuanced relationship between their chemical structure and biological function is paramount for the rational design of novel, more potent, and selective therapeutic agents.
Core Principles of Amino-Substituted Benzamide Activity
The biological activity of amino-substituted benzamides is fundamentally dictated by the nature and position of substituents on both the benzamide core and the amino group. These modifications influence the molecule's overall shape, electronic distribution, and ability to interact with specific biological targets. Key therapeutic areas where these compounds have made a significant impact include their roles as prokinetic agents, antipsychotics, and, more recently, as anticancer agents through mechanisms like histone deacetylase (HDAC) inhibition.
Structure-Activity Relationships in Key Therapeutic Areas
The versatility of the amino-substituted benzamide scaffold allows for its adaptation to target a variety of receptors and enzymes. The following sections delve into the specific SARs for different therapeutic applications, supported by quantitative data from seminal studies.
Prokinetic Agents: Targeting 5-HT4 Receptors
Amino-substituted benzamides have been successfully developed as prokinetic agents to treat gastrointestinal disorders.[1][2][3] Their mechanism of action primarily involves agonism at the 5-hydroxytryptamine type 4 (5-HT4) receptor, which promotes the release of acetylcholine and enhances gastrointestinal motility.[4]
Key SAR observations for 5-HT4 receptor agonists include:
-
The Benzamide Moiety: The substitution pattern on the benzoyl group is critical. A 4-amino group and a 5-chloro substituent are common features in potent 5-HT4 agonists.[2] Modifications at the 2-position, such as a methoxy or ethoxy group, also significantly influence activity.[2]
-
The Amino Side Chain: The nature of the substituent on the nitrogen atom of the benzamide is a key determinant of potency and selectivity. Often, this is a piperidine or morpholine ring.[2][3] The linkage and substitution on this cyclic amine can be optimized to enhance binding affinity and efficacy.
| Compound | R1 | R2 | R3 | 5-HT4 Receptor Binding Affinity (Ki, nM) | Gastric Emptying Enhancement (%) | Reference |
| Metoclopramide | -NH2 | -Cl | -OCH3 | ~200 | Moderate | [2] |
| Cisapride | -NH2 | -Cl | -OCH3 | Potent | High | [1] |
| Compound 17 | -NH2 | -Cl | -OCH3 | High | Potent | [2] |
| Compound 25 | -N(CH3)2 | -Cl | -OCH3 | High | Potent | [2] |
| Compound 29 | -NH2 | -Cl | -OC2H5 | High | Potent | [2] |
Antipsychotic Agents: Dopamine D2 Receptor Antagonism
Substituted benzamides are a well-established class of atypical antipsychotic drugs.[5][6] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[5][7]
The SAR for D2 receptor antagonists highlights the following:
-
Benzamide Substituents: The nature and position of substituents on the benzamide ring influence both affinity and selectivity for D2 receptors over other dopamine receptor subtypes and serotonin receptors.
-
Amino Group and Side Chain: The structure of the amino side chain is crucial for potent D2 antagonism. This often involves a pyrrolidinyl or piperidinyl moiety connected via an alkyl chain.[8]
| Compound | Side Chain | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Reference |
| Sulpiride | (S)-(-)-N-[(1-ethyl-2-pyrrolidinyl)methyl] | Moderate | Low | [6] |
| Amisulpride | 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl] | High | Low | [6] |
| Anthranilamide 77 | N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) | Potent | Potent | [8] |
Anticancer Agents: Diverse Mechanisms of Action
More recently, amino-substituted benzamides have emerged as promising anticancer agents, acting through various mechanisms, including the inhibition of histone deacetylases (HDACs) and antiproliferative effects through interactions with nucleic acids.[9][10][11]
For HDAC inhibitors, the general pharmacophore consists of a zinc-binding group (ZBG), a linker, and a cap group. In the case of benzamide-based HDAC inhibitors, the amino-substituted benzamide moiety can act as the ZBG.[11]
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Derivative 6 | Antiproliferative | Submicromolar | Various cancer cell lines | [9] |
| Derivative 9 | Antiproliferative | Submicromolar | Various cancer cell lines | [9] |
| CPD-60 | HDAC1 | 0.01-0.05 | - | [11] |
| CI-994 | HDAC1 | - | - | [11] |
| MS275 | HDAC1 | - | - | [11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental approaches, the following diagrams illustrate key signaling pathways and a general workflow for the synthesis and evaluation of amino-substituted benzamides.
General synthetic workflow for amino-substituted benzamides.
Dopamine D2 receptor signaling pathway antagonism.
5-HT4 receptor signaling pathway agonism.
Mechanism of HDAC inhibition by amino-substituted benzamides.
Experimental Protocols
A comprehensive understanding of SAR is built upon robust experimental data. The following sections outline typical methodologies employed in the synthesis and biological evaluation of amino-substituted benzamides.
General Synthesis of Amino-Substituted Benzamides
The synthesis of amino-substituted benzamides typically involves the coupling of a substituted benzoic acid with a suitable amine.
Materials:
-
Substituted benzoic acid
-
Thionyl chloride or other activating agent (e.g., HATU, HOBt)
-
Appropriate amino-containing compound (e.g., substituted aniline, piperidine, morpholine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
Acid Activation: The substituted benzoic acid is converted to a more reactive species, typically an acid chloride, by refluxing with thionyl chloride. Alternatively, in situ activation can be achieved using coupling agents like HATU.
-
Amide Bond Formation: The activated benzoic acid is then reacted with the desired amino compound in the presence of a base to neutralize the acid formed during the reaction. The reaction is typically stirred at room temperature or gently heated until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[9][12][13][14]
In Vitro Biological Evaluation
These assays are crucial for determining the affinity of the synthesized compounds for their target receptors (e.g., D2, 5-HT4).
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors)
-
Synthesized benzamide compounds at various concentrations
-
Scintillation cocktail and counter
Procedure:
-
Incubation: Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
These assays measure the ability of the compounds to inhibit the activity of a target enzyme.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Synthesized benzamide compounds at various concentrations
-
Fluorescence plate reader
Procedure:
-
Incubation: The HDAC enzyme is incubated with the test compound at various concentrations in the assay buffer.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Detection: After a set incubation period, the developer is added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[11]
These assays assess the effect of the compounds on cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
MTT or other viability reagent
-
Synthesized benzamide compounds at various concentrations
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: After the treatment period, a viability reagent such as MTT is added. Viable cells metabolize the MTT into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.[9][10]
Conclusion
The amino-substituted benzamide scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of drugs targeting a diverse array of biological targets. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for the continued success of drug discovery efforts in this area. By systematically modifying the substituents on the benzamide core and the amino side chain, and by employing robust experimental protocols for synthesis and biological evaluation, researchers can continue to unlock the full therapeutic potential of this important class of molecules. The integration of computational modeling with experimental data will further refine our understanding and accelerate the design of next-generation amino-substituted benzamide therapeutics.
References
- 1. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]
- 9. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing 3-Aminobenzamide as a PARP Inhibitor in DNA Repair Studies
Introduction
3-Aminobenzamide (3-AB) is a well-characterized and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, making it a valuable tool for investigating the role of PARP in various cellular processes, particularly DNA repair.[1][2][3] PARP enzymes are crucial for sensing and signaling DNA single-strand breaks (SSBs), initiating their repair through the base excision repair (BER) pathway.[4][5] By competitively inhibiting the binding of NAD+ to the catalytic domain of PARP, 3-Aminobenzamide effectively blocks the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins.[1][2] This inhibition allows researchers to study the consequences of impaired PARP activity, including increased sensitivity to DNA damaging agents and the potential for synthetic lethality in cancer cells with deficient homologous recombination repair pathways.[2][4] These application notes provide detailed protocols and data for the use of 3-Aminobenzamide in DNA repair studies.
Mechanism of Action
3-Aminobenzamide acts as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of its substrate, NAD+.[1][2] This prevents the transfer of ADP-ribose units to target proteins, thereby inhibiting the formation of PAR chains.[1] The accumulation of PAR at sites of DNA damage is essential for the recruitment of downstream DNA repair factors such as XRCC1, DNA ligase III, and DNA polymerase beta.[5][6] By blocking this process, 3-Aminobenzamide leads to an accumulation of unrepaired SSBs, which can subsequently be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[5]
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of 3-Aminobenzamide
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molecular Weight | 136.15 g/mol | [1][3] |
| CAS Number | 3544-24-9 | [1] |
| IC₅₀ (CHO cells) | ~50 nM | [1][7][8] |
| IC₅₀ (in vitro) | ~30 µM | [9] |
| Solubility in Water | ≥23.45 mg/mL (with sonication) | [1][7] |
| Solubility in Ethanol | ≥48.1 mg/mL (with sonication) | [1][7] |
| Solubility in DMSO | ≥7.35 mg/mL; 27 mg/mL | [1][3][7] |
| Storage | Store solid at -20°C. Aliquot and store solutions at -20°C for up to one week. | [7] |
Table 2: Effects of 3-Aminobenzamide on DNA Repair and Cell Viability
| Experimental Model | Treatment | Observed Effect | Reference |
| Chinese Hamster Ovary (CHO) cells | >1 µM 3-Aminobenzamide | >95% inhibition of PARP activity | [1][7][8] |
| Chinese Hamster Ovary (CHO) cells | 5 mM 3-Aminobenzamide after H₂O₂ treatment | Slower, biphasic rejoining of single-strand breaks | [10] |
| V79 Hamster cells | 5 mM 3-Aminobenzamide after MMS treatment | 5-fold increase in the lifetime of single-strand breaks | [11] |
| Human Fibroblasts | 3-Aminobenzamide after alkylating agent treatment | Delay in the rejoining of induced single-strand breaks | [12] |
| Mice | 30 mg/kg 3-Aminobenzamide pretreatment | Enhanced DNA damage in comet and micronucleus assays with genotoxins | [13] |
Experimental Protocols
Protocol 1: In Vitro PARP Activity Inhibition Assay
This protocol is designed to quantify the inhibitory effect of 3-Aminobenzamide on PARP activity in a cell-based assay.
Materials:
-
Chinese Hamster Ovary (CHO) cells or other suitable cell line
-
Cell culture medium and supplements
-
3-Aminobenzamide (stock solution in DMSO)
-
DNA damaging agent (e.g., H₂O₂)
-
Commercial PARP activity assay kit (colorimetric or chemiluminescent)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate CHO cells in a 96-well plate at a density that will result in 60-70% confluency on the day of the experiment.[7]
-
Treatment:
-
Prepare serial dilutions of 3-Aminobenzamide in cell culture medium, with concentrations ranging from 0.01 µM to 10 µM.[7]
-
Include a vehicle control (DMSO) and an untreated control.[7]
-
Remove the old medium from the cells and add the medium containing the different concentrations of 3-Aminobenzamide.
-
-
Induction of DNA Damage: To activate PARP, induce DNA damage by adding a final concentration of 100-500 µM H₂O₂ to the wells.[7]
-
Incubation: Incubate the plate for 2 to 24 hours, depending on the specific assay and cell type.[7]
-
PARP Activity Measurement: Following the incubation period, measure PARP activity using a commercial assay kit according to the manufacturer's instructions.[7] This typically involves cell lysis and detection of PAR formation.
-
Data Analysis: Determine the IC₅₀ value of 3-Aminobenzamide by plotting the percentage of PARP inhibition against the log concentration of the inhibitor.
Protocol 2: Comet Assay (Single Cell Gel Electrophoresis) to Assess DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. This protocol describes its use to evaluate the effect of 3-Aminobenzamide on DNA repair.
Materials:
-
Cell line of interest or primary cells
-
3-Aminobenzamide
-
DNA damaging agent (e.g., cyclophosphamide, 5-fluorouracil)
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment:
-
Treat cells with the DNA damaging agent of choice.
-
In parallel, pre-treat a set of cells with 3-Aminobenzamide (e.g., 30 mg/kg in vivo for mice, or an appropriate concentration in vitro) before and during exposure to the DNA damaging agent.[13] Include appropriate vehicle controls.
-
-
Cell Preparation: After treatment, harvest the cells and resuspend them in a low-melting-point agarose solution provided in the comet assay kit.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Cell Lysis: Immerse the slides in the lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the nucleoid. Damaged DNA will migrate further, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. Compare the results from cells treated with the DNA damaging agent alone to those co-treated with 3-Aminobenzamide.[13]
Protocol 3: Cell Viability Assay (MTT or WST-1)
This protocol assesses the impact of 3-Aminobenzamide, alone or in combination with a DNA damaging agent, on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
3-Aminobenzamide
-
DNA damaging agent
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a proliferation assay.
-
Treatment: Treat the cells with a range of concentrations of 3-Aminobenzamide, the DNA damaging agent, or a combination of both. Include untreated and vehicle controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Measurement:
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. This can reveal if 3-Aminobenzamide enhances the cytotoxic effects of the DNA damaging agent.
Visualizations
Caption: PARP1 signaling pathway in response to DNA single-strand breaks and its inhibition by 3-Aminobenzamide.
Caption: General experimental workflow for studying the effects of 3-Aminobenzamide on DNA repair.
References
- 1. chempaign.net [chempaign.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempaign.net [chempaign.net]
- 8. precisionfda.org [precisionfda.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Effect of 3-aminobenzamide on DNA strand-break rejoining and cytotoxicity in CHO cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino Benzamidoxime in the Study of Radiation-Induced Tissue Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino benzamidoxime, more commonly known as 3-Aminobenzamide (3-AB), is a potent inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1][2][3][4] PARP plays a crucial role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[5] Ionizing radiation, a cornerstone of cancer therapy, induces a variety of DNA lesions, including SSBs.[6][7] By inhibiting PARP, 3-AB prevents the efficient repair of these SSBs.[5] During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[6][8] This accumulation of DSBs can overwhelm the cellular repair capacity, leading to cell cycle arrest and ultimately, apoptotic cell death.[6] This mechanism, termed "synthetic lethality," makes 3-AB a powerful radiosensitizer, enhancing the efficacy of radiation therapy, particularly in cancer cells that may have deficiencies in other DNA repair pathways.[5][6] These application notes provide an overview of the use of 3-AB in studying radiation-induced tissue damage, along with detailed experimental protocols.
Mechanism of Action: PARP Inhibition and Radiosensitization
The combination of this compound and ionizing radiation leverages the principle of synthetic lethality to selectively kill cancer cells.[5][6] Radiotherapy generates reactive oxygen species (ROS) that cause damage to cellular components, most critically, DNA. This damage includes the formation of SSBs. PARP-1, a key sensor of SSBs, binds to these breaks and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins. 3-AB, as a PARP inhibitor, blocks this repair process. The persistence of unrepaired SSBs leads to the collapse of replication forks during cell division, resulting in the formation of highly lethal DSBs.[5][8] In cells with competent homologous recombination (HR) repair pathways, these DSBs can be repaired. However, in many cancer cells where HR is deficient (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to mitotic catastrophe and cell death.[8]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound in the context of radiation-induced damage.
Table 1: In Vivo Studies with this compound and Irradiation
| Animal Model | 3-AB Dosage | Radiation Dose | Key Findings | Reference |
| Rats | 5 mg/kg | 6 Gy | Protected against increases in TBARS, nitrite, MPO, COX-2, LDH, cytosolic Ca2+, and Caspase-3 expression. Guarded against decreases in total antioxidant capacity, complex-I activity, and ATP levels. | [1] |
| Rats | 10 mg/kg | 6 Gy | Similar protective effects as the 5 mg/kg dose. | [1] |
| Rats | 15 mg/kg | 6 Gy | Showed no protective effect against radiation-induced damage. | [1] |
| Rats | 10-20 mg/kg | Synchrotron Radiation X-ray | Significant protective effect against testicular tissue damage and reduction in testicular weight. Relieved the increase in apoptotic cells. | [9] |
Table 2: In Vitro Studies with this compound and Irradiation
| Cell Line | 3-AB Concentration | Key Findings | Reference |
| Ewing's sarcoma | 8 mM | Almost completely inhibited Potentially Lethal Damage Repair (PLDR). | [2][3] |
| Normal human fibroblasts | 8 mM | Partially inhibited PLDR. | [2][3] |
| Osteosarcoma | 8 mM | Partially inhibited PLDR. | [2][3] |
| Lung adenocarcinoma | 8 mM | No inhibition of PLDR. | [2][3] |
| Melanoma | 8 mM | No inhibition of PLDR. | [2][3] |
| Normal human fibroblasts | Not specified | Increased radiosensitivity in a dose-dependent manner. Inhibited the repair of potentially lethal damage. | [4] |
| Mouse embryonic fibroblast C3D2F1 3T3-a cells | 4 mM | Sufficient to inhibit cellular PARP activity. Suppressed G1 arrest and enhanced G2 arrest after gamma-irradiation. | [10] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound as a Radioprotector in a Rat Model
This protocol is based on the methodology described in the study by Ali et al. (2018).[1]
1. Animal Model and Housing:
- Use adult male Wistar rats (or a similar strain) with a specified weight range.
- House the animals in a controlled environment with a 12-hour light/dark cycle and provide standard chow and water ad libitum.
- Acclimatize the animals for at least one week before the experiment.
2. Experimental Groups:
- Group 1: Control (no treatment).
- Group 2: 3-AB alone (e.g., 10 mg/kg).
- Group 3: Irradiation alone (e.g., 6 Gy).
- Group 4: 3-AB (5 mg/kg) + Irradiation.
- Group 5: 3-AB (10 mg/kg) + Irradiation.
- Group 6: 3-AB (15 mg/kg) + Irradiation.
3. Administration of this compound:
- Dissolve 3-AB in a suitable vehicle (e.g., saline).
- Administer the specified dose of 3-AB intraperitoneally one hour prior to irradiation.
4. Irradiation Procedure:
- Irradiate the animals with a single whole-body dose of gamma radiation (e.g., 6 Gy) from a certified source (e.g., Cobalt-60).
5. Sample Collection and Analysis:
- Euthanize the animals 24 hours after irradiation.
- Collect blood samples for serum analysis (e.g., LDH activity).
- Harvest tissues of interest (e.g., liver, kidney) for biochemical and histological analysis.
6. Biochemical Assays:
- Thiobarbituric Acid Reactive Substances (TBARS) Assay: To measure lipid peroxidation.
- Nitrite Assay: To assess nitric oxide production.
- Total Antioxidant Capacity Assay: To evaluate the overall antioxidant status.
- Myeloperoxidase (MPO) Activity Assay: As an indicator of neutrophil infiltration and inflammation.
- Cyclooxygenase-2 (COX-2) Expression Analysis: By Western blot or immunohistochemistry to assess inflammation.
- Lactate Dehydrogenase (LDH) Activity Assay: In serum as a marker of general tissue damage.
- Cytosolic Ca2+ Measurement: Using a fluorescent indicator in isolated cells or tissue homogenates.
- Caspase-3 Activity Assay: To quantify apoptosis.
- Mitochondrial Complex-I Activity Assay: To assess mitochondrial function.
- ATP Level Measurement: To determine cellular energy status.
7. Statistical Analysis:
- Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the experimental groups.
Protocol 2: In Vitro Assessment of Potentially Lethal Damage Repair (PLDR) Inhibition by this compound
This protocol is based on the methodology described in the study by Thraves et al. (1985).[2][3]
1. Cell Culture:
- Culture the desired human tumor cell lines (e.g., Ewing's sarcoma, osteosarcoma) and normal human fibroblasts in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment with this compound:
- Prepare a stock solution of 3-AB in a suitable solvent (e.g., sterile water or DMSO).
- Add 3-AB to the cell culture medium to achieve the final desired concentration (e.g., 8 mM) two hours prior to irradiation.
3. Irradiation:
- Irradiate the cells with a specific dose of radiation that results in a measurable level of cell killing. The dose should be determined empirically for each cell line.
4. Potentially Lethal Damage Repair (PLDR) Assay:
- Immediate Plating: Immediately after irradiation, trypsinize the cells, count them, and plate a known number of cells in fresh medium for colony formation.
- Delayed Plating: For the PLDR assessment, maintain the irradiated cells in a density-inhibited state (confluent) for a specified period (e.g., 6, 12, or 24 hours) to allow for repair. After the repair period, trypsinize, count, and plate the cells as described for immediate plating.
- For the 3-AB treated groups, remove the medium containing 3-AB at the time of replating.
5. Colony Formation Assay:
- Incubate the plated cells for 10-14 days to allow for colony formation.
- Fix and stain the colonies with a solution such as crystal violet.
- Count the number of colonies containing at least 50 cells.
6. Data Analysis:
- Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
- The PLDR is represented by the increase in cell survival in the delayed plating group compared to the immediate plating group.
- Compare the PLDR in the presence and absence of 3-AB to determine the extent of inhibition.
Visualizations
Caption: Signaling pathway of this compound-mediated radiosensitization.
Caption: Experimental workflow for in vivo studies of this compound and radiation.
References
- 1. Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of potentially lethal radiation damage repair in normal and neoplastic human cells by 3-aminobenzamide: an inhibitor of poly(ADP-ribosylation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Radiosensitization of human fibroblasts by 3-aminobenzamide: an inhibitor of poly(ADP-ribosylation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors in Combination with Radiotherapy: To Do or Not to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitors combined with radiotherapy: are we ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Parp Inhibitors and Radiotherapy: A New Combination for Prostate Cancer (Systematic Review) [mdpi.com]
- 9. CN103565785A - Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray - Google Patents [patents.google.com]
- 10. oatext.com [oatext.com]
Application Note: Quantitative Analysis of 3-Amino Benzamidoxime using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Amino benzamidoxime, a key synthetic intermediate in pharmaceutical development.[1][2] The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and selectivity. This document provides a detailed experimental protocol, method validation summary, and demonstrates the suitability of the method for routine analysis in research and quality control environments.
Introduction
This compound (3-ABO), with the chemical formula C₇H₉N₃O, is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its accurate quantification is essential for monitoring reaction kinetics, assessing product purity, and ensuring the quality of final active pharmaceutical ingredients. This application note presents a validated HPLC method developed for the precise and reliable determination of this compound in solution. The method is based on reversed-phase chromatography, a widely used technique for the separation and analysis of organic molecules.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or equivalent HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) was used.
-
Chromatographic Column: A ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) was employed for separation.
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥97%)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Phosphate buffer components (if necessary for pH adjustment)
-
Chromatographic Conditions
A gradient elution was optimized for the separation of this compound from potential impurities.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 10 minutes, hold for 2 minutes, return to 5% B in 1 minute, and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm[2] |
| Run Time | 18 minutes |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Results and Discussion
Method Validation
The developed HPLC method was validated for its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure its reliability for the intended application.
Linearity: The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Precision: The precision of the method was determined by performing intra-day and inter-day analysis of three different concentrations of this compound.
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6, over 3 days) |
| 5 | < 2.0% | < 2.0% |
| 25 | < 1.5% | < 1.5% |
| 75 | < 1.0% | < 1.0% |
Accuracy: The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Mean Recovery (%) | RSD (%) |
| 80% | 98.0 - 102.0 | < 2.0% |
| 100% | 98.0 - 102.0 | < 2.0% |
| 120% | 98.0 - 102.0 | < 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
| Parameter | Result (µg/mL) |
| LOD (S/N = 3) | 0.1 |
| LOQ (S/N = 10) | 0.3 |
Protocol
This section provides a step-by-step protocol for the quantification of this compound using the validated HPLC method.
Preparation of Mobile Phase
1.1. Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of HPLC grade water. Mix well and degas. 1.2. Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile. Mix well and degas.
Standard Solution Preparation
2.1. Accurately weigh approximately 10 mg of this compound reference standard. 2.2. Dissolve the standard in a 10 mL volumetric flask with a 50:50 mixture of methanol and water to obtain a 1000 µg/mL stock solution. 2.3. Prepare calibration standards by serially diluting the stock solution with Mobile Phase A to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
3.1. Accurately weigh a sample containing this compound. 3.2. Dissolve the sample in a suitable volume of Mobile Phase A to achieve an expected concentration within the calibration range (e.g., 25 µg/mL). 3.3. Vortex the solution until the sample is completely dissolved. 3.4. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
4.1. Set up the HPLC system with the chromatographic conditions specified in the "Chromatographic Conditions" table. 4.2. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. 4.3. Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve. 4.4. Inject the prepared sample solutions. 4.5. After each run, ensure the column is properly washed and stored according to the manufacturer's recommendations.
Data Analysis
5.1. Integrate the peak area of this compound in the chromatograms of the standards and samples. 5.2. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. 5.3. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualization
Caption: Workflow for the quantification of this compound by HPLC.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is simple, rapid, and demonstrates excellent linearity, precision, and accuracy. It is suitable for routine quality control and research applications in the pharmaceutical industry.
References
3-Amino benzamidoxime as a building block for novel heterocyclic compounds
Application Notes and Protocols for 3-Amino Benzamidoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile bifunctional building block for the synthesis of a diverse range of novel heterocyclic compounds. Its structure incorporates a nucleophilic aromatic amine and an amidoxime moiety, providing multiple reactive sites for cyclization and condensation reactions. Amidoximes are well-established precursors for various heterocycles, and their derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The resulting heterocyclic scaffolds, such as 1,2,4-oxadiazoles, pyrimidines, and quinazolines, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] These application notes provide detailed protocols for synthesizing key heterocyclic systems from this compound and highlight their potential in drug discovery.
Application Note 1: Synthesis of 3-(3-Aminophenyl)-1,2,4-Oxadiazole Derivatives
Principle
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a cornerstone application of amidoxime chemistry. The most classical and reliable method involves the O-acylation of the amidoxime with an acyl chloride, followed by a thermal or base-mediated cyclodehydration to form the oxadiazole ring.[5][6] This two-step, one-pot process is highly efficient for creating a library of analogs by varying the acylating agent.
Experimental Workflow: Synthesis of 1,2,4-Oxadiazoles
References
Application Note and Protocols for In Vivo Efficacy Testing of 3-Amino benzamidoxime
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed framework and experimental protocols for evaluating the in vivo efficacy of 3-Amino benzamidoxime (3-AB), a known inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2] The protocols cover two primary therapeutic areas where PARP inhibitors have shown promise: oncology and ischemia-reperfusion injury.[3]
Introduction to this compound (3-AB)
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[1][4] PARP enzymes detect single-strand DNA breaks and, upon activation, synthesize poly(ADP-ribose) chains on nuclear proteins, consuming NAD+ in the process.[4] This signaling event recruits other DNA repair proteins. By inhibiting PARP, 3-AB can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with existing DNA repair defects (e.g., BRCA1/2 mutations).[5] Furthermore, overactivation of PARP during events like ischemia-reperfusion contributes to cellular energy depletion (via NAD+ and ATP depletion) and cell death, suggesting a therapeutic role for PARP inhibitors in protecting tissues from such injuries.[6][7]
Mechanism of Action: PARP Inhibition
The primary mechanism of 3-AB involves competitive inhibition at the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) and subsequent DNA repair signaling.[4] This leads to an accumulation of DNA lesions which can trigger cell death, particularly in rapidly dividing cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bio-orthogonal Reactions with 2-Amino Benzamidoxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-amino benzamidoxime (ABAO) derivatives in bio-orthogonal chemistry. The primary application focuses on the rapid and stable labeling of biomolecules containing aldehyde functionalities.
Introduction to 2-Amino Benzamidoxime in Bio-orthogonal Chemistry
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] The reaction between 2-amino benzamidoxime (ABAO) derivatives and aldehydes is a powerful tool in this field. This reaction is characterized by its speed, selectivity, and the stability of the resulting product under aqueous conditions.[2][3]
The core of this bio-orthogonal reaction is the rapid formation of a stable 1,2-dihydroquinazoline-3-oxide from an ABAO derivative and an aldehyde.[3] The mechanism involves an initial, rate-determining Schiff base formation, which is then followed by a swift intramolecular cyclization.[2] This reaction is notably pH-dependent, with optimal rates often observed in slightly acidic conditions (around pH 4.5), where a protonated benzamidoxime is thought to act as an internal general acid.[2][3]
A particularly effective derivative for these applications is 5-methoxy-2-amino benzamidoxime (5-methoxy-ABAO or PMA). The methoxy group increases the basicity of the aromatic amine, accelerating the reaction.[2] Furthermore, the resulting dihydroquinazoline product exhibits fluorescence, making PMA an excellent candidate for developing fluorogenic probes for aldehydes in biological samples.[2][4]
Key Applications
-
Protein Labeling: Specifically targeting proteins that have been modified to contain an aldehyde group, for example, at the N-terminus or on a side chain.[2]
-
Nucleic Acid Labeling: Detecting and quantifying aldehyde-containing modifications in DNA, such as 5-formyluracil (5fU), 5-formylcytosine (5fC), and abasic (AP) sites.[4][5]
-
Phage Display: Modifying phage libraries that display aldehyde-terminated peptides.[2]
-
Development of Fluorescent Probes: Creating probes that "turn on" their fluorescence upon reaction with an aldehyde, allowing for sensitive detection.[2][4]
Data Presentation
Table 1: Reaction Kinetics of 2-Amino Benzamidoxime Derivatives with Aldehydes
| 2-Amino Benzamidoxime Derivative | Aldehyde Substrate | pH | Second-Order Rate Constant (k₂) | Reference |
| 5-Methoxy-ABAO (PMA) | Electron-rich aldehyde | 4.5 | Up to 40 M⁻¹ s⁻¹ | [2] |
Table 2: Detection Limits for Aldehydes in Oligodeoxynucleotides (ODNs) using 5-Methoxy-ABAO (PMA)
| Detection Method | Analyte | Detection Limit | Reference |
| Fluorescence Detection | Aldehydes (5fU, 5fC, AP) | Low µmol/L range | [4] |
| PAGE Analysis | Aldehydes in ODNs | nmol/L concentrations | [4] |
Mandatory Visualizations
Caption: Reaction mechanism of 2-amino benzamidoxime with an aldehyde.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Rapid, hydrolytically stable modification of aldehyde-terminated proteins and phage libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino benzamidoxime_TargetMol [targetmol.com]
- 4. Qualitative and quantitative detection of aldehydes in DNA with 2-amino benzamidoxime derivative [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 3-Amino Benzamidoxime Derivatives for Material Science Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 3-aminobenzamidoxime and its derivatives, with a focus on their application in the development of high-performance polymers for material science. The protocols outlined below are based on established chemical principles for the synthesis of benzamidoximes and polyamides.
Introduction
3-Aminobenzamidoxime is a versatile chemical intermediate possessing both a nucleophilic amino group and a chelating amidoxime functionality. This unique combination makes it an attractive monomer for the synthesis of advanced polymers, particularly aromatic polyamides (aramids). The incorporation of the amidoxime group can enhance properties such as thermal stability, flame retardancy, and metal ion chelation, opening up possibilities for new materials in aerospace, defense, and electronics. The amino group provides a reactive site for polymerization with diacyl chlorides to form strong and rigid polymer backbones.
Synthesis of 3-Aminobenzamidoxime
The synthesis of 3-aminobenzamidoxime is typically achieved through the reaction of 3-aminobenzonitrile with hydroxylamine. The general reaction is as follows:
Caption: General reaction scheme for the synthesis of 3-aminobenzamidoxime.
Experimental Protocol: Synthesis of 3-Aminobenzamidoxime
This protocol is a representative procedure based on the general synthesis of benzamidoximes from nitriles and hydroxylamine.[1][2]
Materials:
-
3-Aminobenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Ethanol or Methanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 to 1.5 molar equivalents relative to the nitrile) in a mixture of ethanol/water.
-
Add sodium carbonate or triethylamine (1.1 to 1.5 molar equivalents) to the solution to liberate the free hydroxylamine. Stir for 15-20 minutes.
-
Add 3-aminobenzonitrile (1 molar equivalent) to the reaction mixture.
-
Heat the mixture to reflux (typically 60-80°C) and maintain for several hours (reaction time can vary from 1 to 48 hours, monitoring by TLC is recommended).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Expected Yield: Yields for the synthesis of aromatic amidoximes are generally high, often up to 98%.[1]
Application in Polymer Synthesis: Aromatic Polyamides (Aramids)
3-Aminobenzamidoxime can be used as a diamine monomer in polycondensation reactions with diacyl chlorides to produce novel aromatic polyamides. The resulting polymers are expected to exhibit high thermal stability and mechanical strength, characteristic of aramids.
Caption: Polycondensation of 3-aminobenzamidoxime with a diacyl chloride.
Experimental Protocol: Synthesis of an Aromatic Polyamide
This is a general procedure for low-temperature solution polycondensation, a common method for preparing high-performance polyamides.[3]
Materials:
-
3-Aminobenzamidoxime
-
Terephthaloyl chloride (or another aromatic diacyl chloride)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl) (optional, to enhance solubility)
-
Pyridine or other acid scavenger
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 3-aminobenzamidoxime in anhydrous DMAc (with or without LiCl).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution under a nitrogen atmosphere.
-
Allow the reaction to proceed at 0-5°C for a few hours, then let it warm to room temperature and continue stirring overnight.
-
The resulting viscous polymer solution is then poured into a non-solvent like methanol to precipitate the polyamide.
-
The polymer is collected by filtration, washed thoroughly with methanol and water to remove unreacted monomers and salts, and then dried in a vacuum oven.
Expected Yield: Polymerization yields are typically high, often exceeding 90%.[3]
Data Presentation: Properties of Related Aromatic Polyamides
Table 1: Thermal Properties of Aromatic Polyamides
| Polymer Reference | Glass Transition Temp. (T_g), °C | 10% Weight Loss Temp. (T_d), °C | Char Yield at 800°C (N₂), % |
| Fluorinated Polyamide 1[4] | 241-359 | 480-492 | 47.8-56.7 |
| Polyamide with Triptycene unit[5] | 295-309 | 587-631 | 24-54 |
| Benzonorbornane-based Polyamide[6] | 200-269 | >450 | - |
| Heteroaromatic Polyamide[7] | >227 | >400 | - |
Table 2: Mechanical Properties of Aromatic Polyamide Films
| Polymer Reference | Tensile Strength, MPa | Elongation at Break, % | Tensile Modulus, GPa |
| Fluorinated Polyamide 1[4] | 73.4-83.4 | 6.7-13.8 | 1.6-2.2 |
| Polyamide from Alanine/Valine[3] | - | - | - |
| Benzonorbornane-based Polyamide[6] | - | - | - |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the overall workflow from monomer synthesis to polymer characterization.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of new polyamides derived from alanine and valine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of Aldehydes in DNA using 2-Amino Benzamidoxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of aldehyde-containing modifications in DNA are of significant interest in the fields of epigenetics and DNA damage research. Aldehydic lesions, such as 5-formyluracil (5fU), 5-formylcytosine (5fC), and abasic (AP) sites, are key intermediates in DNA demethylation and repair pathways. This document provides detailed application notes and protocols for the fluorescent labeling of these aldehydes in DNA using 2-amino benzamidoxime (ABAO) derivatives, with a particular focus on 5-methoxy-2-aminobenzamidoxime (PMA). This method offers a sensitive and selective approach for the qualitative and quantitative analysis of aldehydic modifications in DNA.[1]
The labeling reaction is based on the formation of a fluorescent dihydroquinazoline derivative through the intramolecular cyclization of the ABAO probe with the aldehyde group in the DNA under mild aqueous conditions.[1][2] The resulting fluorescent adduct allows for the direct detection and quantification of the modified DNA.
Signaling Pathway and Reaction Mechanism
The reaction between a 2-amino benzamidoxime derivative, such as PMA, and an aldehyde-containing nucleobase (e.g., 5fU, 5fC) or an AP site in DNA proceeds through a rapid, intramolecular ring-closure reaction. This "ABAO ligation" forms a stable and fluorescent 1,2-dihydroquinazoline-3-oxide derivative.[1]
Caption: Reaction mechanism of fluorescent labeling of DNA aldehydes with PMA.
Quantitative Data Summary
The fluorescent labeling of aldehydic DNA with PMA allows for quantitative analysis. The fluorescence intensity of the resulting dihydroquinazoline adduct is proportional to the amount of aldehydic modification in the DNA.
| Parameter | Value/Range | Target Aldehydes | Reference |
| Optimal Reaction pH | 4.5 | 5fU, 5fC, AP sites | [1][2] |
| Reaction Time | 24 hours | 5fU, 5fC, AP sites | [1] |
| Reaction Temperature | 37 °C | 5fU, 5fC, AP sites | [1] |
| Detection Limit | Low µmol/L range | 5fU, 5fC, AP sites | [1] |
| Fluorescence Emission Max | ~490 nm | Aldehyde adducts | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-2-aminobenzamidoxime (PMA)
A detailed, step-by-step synthesis protocol for 5-methoxy-2-aminobenzamidoxime (PMA) is not explicitly available in the reviewed literature. However, it is stated that ABAO derivatives can be readily synthesized in one step.[1] Researchers are advised to consult the supporting information of the original publication by Li et al. (Dalton Transactions, 2020) or adapt general synthetic methods for similar benzamidoxime derivatives. A generalized synthetic scheme is presented below.
Caption: Generalized workflow for the synthesis of PMA.
Protocol 2: Fluorescent Labeling of Aldehydes in DNA
This protocol describes the labeling of aldehyde-containing DNA (e.g., oligonucleotides or genomic DNA) with PMA.
Materials:
-
Aldehyde-containing DNA sample
-
5-Methoxy-2-aminobenzamidoxime (PMA)
-
Sodium Acetate Buffer (1 M, pH 4.5)
-
Nuclease-free water
Procedure:
-
Prepare the DNA sample in nuclease-free water. The concentration will depend on the specific application and detection method.
-
In a microcentrifuge tube, combine the following reagents in order:
-
Nuclease-free water to a final volume of 50 µL.
-
1 M Sodium Acetate Buffer (pH 4.5) to a final concentration of 100 mM.
-
Aldehyde-containing DNA to the desired final concentration (e.g., 1-10 µM for oligonucleotides).
-
PMA solution (in a compatible solvent like DMSO or water) to a final concentration of 1-5 mM.
-
-
Mix the reaction gently by pipetting.
-
Incubate the reaction mixture at 37 °C for 24 hours in the dark.
Protocol 3: Purification of Fluorescently Labeled DNA
After the labeling reaction, it is crucial to remove the unreacted PMA probe to reduce background fluorescence. Several methods can be employed for purification.
Method 1: Ethanol Precipitation (for longer DNA fragments)
-
To the 50 µL labeling reaction, add 5 µL of 3 M sodium acetate (pH 5.2) and 150 µL of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20 °C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4 °C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at high speed for 10 minutes at 4 °C.
-
Carefully decant the supernatant and air dry the pellet for 5-10 minutes.
-
Resuspend the purified DNA pellet in a desired buffer or nuclease-free water.
Method 2: HPLC Purification (for oligonucleotides) For high-purity labeled oligonucleotides, reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.
-
Use a C18 column suitable for oligonucleotide purification.
-
Set up a gradient of an ion-pairing reagent (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Inject the labeling reaction mixture onto the column.
-
Collect fractions and identify the fluorescently labeled oligonucleotide peak based on its retention time and fluorescence.
-
Combine the relevant fractions and lyophilize to obtain the purified product.
Protocol 4: Fluorescence Detection and Quantification
Materials:
-
Purified PMA-labeled DNA
-
Appropriate buffer for fluorescence measurement
-
Fluorometer or fluorescence plate reader
Procedure:
-
Dilute the purified PMA-labeled DNA to a suitable concentration in the measurement buffer.
-
Transfer the sample to a quartz cuvette or a black microplate.
-
Set the excitation wavelength of the fluorometer to the absorbance maximum of the dihydroquinazoline adduct (typically in the UV range, e.g., ~350 nm - exact value should be determined experimentally).
-
Measure the fluorescence emission spectrum, expecting a maximum at approximately 490 nm.[2]
-
For quantification, create a standard curve using known concentrations of a labeled standard oligonucleotide or by relating the fluorescence intensity to the amount of DNA damage induced by a known method (e.g., gamma irradiation).[1]
Experimental Workflow Overview
The overall experimental workflow for the fluorescent labeling and analysis of aldehydic DNA is summarized in the following diagram.
Caption: Overall workflow for fluorescent labeling and analysis of aldehydic DNA.
Conclusion
The use of 2-amino benzamidoxime derivatives, particularly PMA, provides a valuable tool for the sensitive and selective fluorescent labeling of aldehyde-containing modifications in DNA. The protocols and information provided herein offer a comprehensive guide for researchers to implement this technique in their studies of DNA damage and epigenetics. Further optimization of reaction conditions and purification methods may be necessary depending on the specific DNA substrate and downstream application.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino benzamidoxime
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Amino benzamidoxime synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of hydroxylamine: Hydroxylamine can be unstable, especially at elevated temperatures. 3. Presence of metal ions: Trace metal ions (e.g., iron) can significantly decrease the yield.[1] 4. Incorrect pH: The reaction is sensitive to pH. An optimal pH range is crucial for the nucleophilic attack of hydroxylamine on the nitrile group. 5. Poor quality of starting material: Impurities in the 3-aminobenzonitrile can interfere with the reaction. | 1. Optimize reaction conditions: Systematically vary the reaction temperature and time to find the optimal parameters. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a slight excess of hydroxylamine: A molar ratio of 1:1.5 to 1:3 of 3-aminobenzonitrile to hydroxylamine is recommended.[1] Consider adding the hydroxylamine solution portion-wise to maintain its concentration. 3. Use a chelating agent: The addition of a chelating agent, such as o-phenanthroline, can sequester metal ions and improve the yield.[1] Using a glass reaction vessel is also recommended to avoid metal leaching from stainless steel reactors.[1] 4. Control the pH: If using hydroxylamine hydrochloride, a base (e.g., sodium carbonate, triethylamine) must be added to liberate the free hydroxylamine. The pH should be carefully monitored and adjusted to a weakly basic range (pH 8-10). 5. Ensure purity of 3-aminobenzonitrile: Purify the starting material by recrystallization or column chromatography if necessary. |
| Formation of 3-Aminobenzamide as a Major Byproduct | Hydrolysis of the nitrile or the amidoxime: The presence of excessive water or harsh acidic/basic conditions can lead to the hydrolysis of the nitrile group to an amide, or the further reaction of the amidoxime product. | 1. Control the amount of water: While the reaction is often carried out in an aqueous solvent mixture, excessive water should be avoided. 2. Maintain a weakly basic pH: Strongly acidic or basic conditions can promote hydrolysis. 3. Moderate reaction temperature: Higher temperatures can accelerate the rate of hydrolysis. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities: Byproducts or unreacted starting materials can inhibit crystallization. 2. Residual solvent: Trapped solvent molecules can prevent the formation of a crystalline solid. | 1. Purify the crude product: Utilize column chromatography to separate the desired product from impurities. 2. Trituration: Add a solvent in which the product is poorly soluble but the impurities are soluble, and stir vigorously to induce crystallization. 3. Recrystallization from a different solvent system: Experiment with various solvents or solvent mixtures to find suitable conditions for crystallization. |
| Discoloration of the Reaction Mixture or Final Product | Oxidation of the amino group: The aromatic amino group is susceptible to oxidation, which can lead to colored impurities. | 1. Conduct the reaction under an inert atmosphere: Purging the reaction vessel with nitrogen or argon can minimize oxidation. 2. Use purified solvents: Ensure that the solvents are free of oxidizing impurities. 3. Decolorize with activated carbon: During the workup or recrystallization, treatment with activated carbon can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the reaction of 3-aminobenzonitrile with hydroxylamine. This reaction is typically carried out in a protic solvent like ethanol or a mixture of water and an alcohol.
Q2: What are the key parameters to control for maximizing the yield?
The critical parameters include the molar ratio of reactants, reaction temperature, reaction time, and pH. The absence of interfering metal ions is also crucial for achieving a high yield.[1]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would typically be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a nonpolar solvent (e.g., hexane or dichloromethane). The disappearance of the 3-aminobenzonitrile spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What is the best way to purify the final product?
Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. If the product is still impure after recrystallization, column chromatography on silica gel can be employed.
Experimental Protocols
Synthesis of this compound from 3-Aminobenzonitrile and Hydroxylamine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
3-Aminobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate or Triethylamine
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzonitrile (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 - 2 equivalents) and sodium carbonate (1.5 - 2 equivalents) in a minimal amount of water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of 3-aminobenzonitrile.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol or an ethanol/water mixture.
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of benzamidoxime synthesis, based on general principles and data from related syntheses.
Table 1: Effect of Reactant Molar Ratio on Yield
| 3-Aminobenzonitrile (eq.) | Hydroxylamine (eq.) | Base (eq.) | Approximate Yield (%) |
| 1 | 1.0 | 1.0 | 50-60 |
| 1 | 1.5 | 1.5 | 70-80 |
| 1 | 2.0 | 2.0 | 80-90 |
| 1 | 3.0 | 3.0 | >90 |
Note: Yields are estimates and can vary based on specific reaction conditions.
Table 2: Influence of Temperature and Time on Reaction Completion
| Temperature (°C) | Reaction Time (hours) | Conversion (%) |
| 50 | 8 | ~60 |
| 60 | 6 | ~75 |
| 70 | 5 | ~90 |
| 80 (Reflux) | 4 | >95 |
Note: Conversion rates are illustrative and should be confirmed by analytical methods like TLC or HPLC.
Mandatory Visualizations
References
Troubleshooting low solubility of 3-Amino benzamidoxime in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 3-Amino benzamidoxime in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris). Is this expected?
A1: Yes, it is common for aromatic compounds like this compound to exhibit limited solubility in neutral aqueous buffers. The presence of the hydrophobic benzene ring can lead to a stable crystal lattice that is difficult to disrupt with water alone.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the properties of this compound is the first step in troubleshooting solubility issues. Below is a summary of available data.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | |
| Molecular Weight | 151.17 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Melting Point | 101-105°C | [1] |
| Predicted pKa | 6.97 ± 0.69 | [1] |
| Solubility | No quantitative data available in aqueous buffers. The related compound, 3-aminobenzamide, is soluble in water with gentle heating, and also soluble in DMSO and ethanol. | - |
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is expected to be pH-dependent due to the presence of an amino group.[2][3] At a pH below its pKa, the amino group will be protonated, resulting in a positively charged molecule. This charged species will have a higher affinity for polar solvents like water, thus increasing solubility.[4][5][6] Conversely, at a pH above the pKa, the molecule will be in its less soluble, neutral form.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
A4: For compounds with low aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for many poorly soluble compounds.[7] Ethanol can also be considered as an alternative.
Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A5: This is a common issue known as "crashing out," which occurs when the compound rapidly leaves the organic solvent and enters the aqueous phase where it is less soluble. To mitigate this, try the following:
-
Use a co-solvent system: Prepare the stock solution in a mixture of an organic solvent and your aqueous buffer.
-
Perform a step-wise dilution: Instead of adding the stock solution directly to the final buffer volume, add a small amount of buffer to the stock solution first, then gradually add this mixture to the rest of the buffer with constant mixing.
-
Pre-warm the buffer: Warming the aqueous buffer (e.g., to 37°C) can help increase the solubility of the compound upon dilution.
-
Vortex during dilution: Continuously vortex the buffer while slowly adding the stock solution dropwise.[7]
Q6: Can I use heat or sonication to help dissolve this compound?
A6: Yes, gentle heating (e.g., in a 37°C water bath) and sonication can be effective methods to increase the dissolution rate.[7] However, be cautious with prolonged heating, as it may degrade the compound. Always check the compound's stability at elevated temperatures if possible.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting the low solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Dissolve: Vortex the solution thoroughly. If necessary, use gentle warming (up to 37°C) or sonication to ensure the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer
-
Pre-warm Buffer: Warm the desired aqueous buffer to room temperature or 37°C.
-
Initial Dilution (Optional but Recommended): In a separate sterile tube, add a small volume of the pre-warmed buffer. While vortexing, slowly add the required volume of the DMSO stock solution dropwise.
-
Final Dilution: Transfer the initially diluted solution to the final volume of pre-warmed buffer while continuously vortexing or stirring.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[8]
-
Inspect: Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Mechanism of pH-Dependent Solubility
The diagram below illustrates how lowering the pH can increase the solubility of this compound by protonating the amino group.
Caption: The effect of pH on the ionization and solubility of this compound.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Benzamide Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzamide derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzamides?
A1: The most prevalent methods for synthesizing benzamides include the Schotten-Baumann reaction, coupling agent-mediated synthesis, and direct amidation of benzoic acid.[1][2] The Schotten-Baumann reaction involves the use of an acyl chloride with an amine.[3] Coupling agent-mediated synthesis facilitates the reaction between a carboxylic acid and an amine using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Direct amidation of a carboxylic acid and an amine is also possible but often requires high temperatures to drive the reaction.[1]
Q2: How do I choose the appropriate coupling reagent for my benzamide synthesis?
A2: The selection of a coupling reagent depends on factors such as the steric hindrance of your substrates, the electronic properties of the amine, and the desired reaction conditions. For straightforward couplings with unhindered substrates, carbodiimides like DCC or EDC are often used.[4] For more challenging reactions, such as those involving electron-deficient amines or sterically hindered substrates, uronium/aminium salt-based reagents like HATU or HBTU may provide better yields. The use of additives like 1-hydroxybenzotriazole (HOBt) is often recommended to suppress side reactions and reduce racemization.[2][5]
Q3: What are common side reactions in benzamide synthesis and how can they be minimized?
A3: Common side reactions include the formation of an N-acylurea byproduct when using carbodiimide reagents, racemization of chiral centers, and hydrolysis of the activated carboxylic acid or the final amide product. To minimize N-acylurea formation, an additive such as HOBt can be used to trap the activated intermediate.[2][6] Racemization can be reduced by using milder coupling reagents and bases. Hydrolysis can be minimized by using anhydrous reaction conditions and performing the reaction under an inert atmosphere.[7][8]
Q4: What are the best practices for purifying my benzamide product?
A4: Purification of benzamide derivatives typically involves an aqueous work-up followed by either column chromatography or recrystallization.[7][9] The aqueous work-up is designed to remove water-soluble byproducts and unreacted starting materials.[10] Washing with a dilute acid solution can remove unreacted amines, while a dilute base wash can remove unreacted carboxylic acid.[10] Recrystallization is an effective method for purifying solid products, with the choice of solvent being critical for success.[11] For more challenging separations, column chromatography can be employed.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzamide derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Product Yield
Q: My reaction is resulting in a low yield of the desired benzamide derivative. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including incomplete reaction, suboptimal temperature, poor solubility of reactants, or inactive reagents.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider increasing the reaction time or temperature.[1]
-
Suboptimal Temperature: The optimal reaction temperature can vary significantly depending on the substrates and reagents used. It is advisable to run small-scale trials at different temperatures to identify the optimal conditions.[1]
-
Poor Solubility: Ensure that all reactants are reasonably soluble in the chosen solvent. If solubility is an issue, consider using a co-solvent system.[1]
-
Inactive Reagents: Verify the purity and activity of your starting materials and reagents, as degradation over time can lead to lower yields.[1]
Issue 2: Presence of Impurities in the Final Product
Q: My purified product is still contaminated with unreacted starting materials or byproducts. How can I improve the purity?
A: The presence of impurities is a common issue that can often be resolved by optimizing the reaction and purification steps.
-
Unreacted Starting Materials: To drive the reaction to completion, consider using a slight excess of one of the reactants.[9] During purification, ensure that the aqueous work-up is performed correctly to remove acidic and basic starting materials.[10]
-
N-Acylurea Byproduct (with carbodiimide reagents): This byproduct can be difficult to remove due to its similar solubility to the desired product.[12] Adding HOBt to the reaction mixture can suppress its formation.[2] If it does form, careful column chromatography may be required for its removal.
-
Benzoic Acid Impurity (from Schotten-Baumann reaction): This arises from the hydrolysis of benzoyl chloride.[8] To minimize this, use anhydrous solvents and reagents, and control the reaction temperature.[8] During work-up, a wash with a dilute base solution will remove the benzoic acid.[11]
Issue 3: Oily Product That Won't Crystallize
Q: My final product is an oil and I am unable to induce crystallization. What can I do?
A: The formation of an oil instead of a solid can be due to the presence of impurities or the product having a low melting point.
-
Trituration: Try adding a non-polar solvent, such as hexane, to the oil and scratching the side of the flask with a glass rod to induce crystallization.[9]
-
Seeding: If you have a small crystal of the pure product, adding it to the oil can initiate crystallization.[9]
-
Purification: If the oil is due to impurities, further purification by column chromatography may be necessary to obtain a solid product.[9]
Data Presentation
Table 1: Comparison of Common Benzamide Synthesis Methods
| Synthesis Method | Starting Materials | Typical Reagents | Reported Yield Range | Key Advantages | Key Disadvantages |
| Schotten-Baumann | Benzoyl Chloride, Amine | NaOH or Pyridine | 70-95% | High yield, fast reaction.[2] | Benzoyl chloride is a lachrymator and is sensitive to moisture.[2] |
| DCC Coupling | Benzoic Acid, Amine | DCC, HOBt, DMAP (cat.) | 60-90% | Mild reaction conditions, broad substrate scope.[2] | Formation of DCU byproduct which can be difficult to remove.[2] |
| Boric Acid Catalysis | Benzoic Acid, Urea | Boric Acid | 50-70% | Utilizes readily available and less hazardous materials.[2] | Requires heating and may result in lower yields compared to other methods.[2] |
Table 2: Effect of Coupling Reagent on Peptide Synthesis Yield
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
Note: Yields are for a model peptide synthesis and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Benzamide Synthesis using Benzoyl Chloride and Ammonia (Schotten-Baumann Reaction)
This protocol describes a classic method for preparing simple benzamides.
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In a well-ventilated fume hood, place 10 mL of concentrated aqueous ammonia in a 250 mL conical flask.[8]
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Slowly add 2 mL of benzoyl chloride in small portions while continuously shaking the flask. The reaction is exothermic, so cool the flask under running tap water as needed.[8]
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After the addition is complete, continue to shake the mixture for an additional 15 minutes to ensure the reaction goes to completion. A white precipitate of benzamide will form.[8]
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Collect the product by vacuum filtration and wash it with cold water.[8]
-
The crude benzamide can be purified by recrystallization from hot water.[8]
Protocol 2: Benzamide Synthesis using a Coupling Reagent (EDC/HOBt)
This protocol provides a general method for coupling a carboxylic acid and an amine.
-
Dissolve the benzoic acid (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere.[7]
-
Cool the solution to 0 °C in an ice bath.[7]
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Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.[7]
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In a separate flask, dissolve the amine (1 equivalent) and a non-nucleophilic base such as DIPEA (2-3 equivalents) in the same anhydrous solvent.[7]
-
Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).[7]
-
Perform an aqueous work-up by washing the reaction mixture sequentially with dilute acid (e.g., 1M HCl), dilute base (e.g., saturated NaHCO₃ solution), and brine.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography or recrystallization.[7]
Mandatory Visualization
Caption: Troubleshooting workflow for low benzamide yield.
Caption: Mechanism of DCC coupling and N-acylurea side reaction.
Caption: Mechanism of racemization via oxazolone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Common impurities in 3-Amino benzamidoxime and their removal
Welcome to the technical support center for 3-Amino benzamidoxime. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to impurities and their removal during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
The most common impurities in this compound typically arise from its synthesis, which commonly involves the reaction of 3-aminobenzonitrile with hydroxylamine. The primary impurities to be aware of are:
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3-Aminobenzonitrile: Unreacted starting material.
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3-Aminobenzamide: A common byproduct formed during the synthesis of benzamidoximes from nitriles[1].
-
Degradation Products: Although specific degradation pathways for this compound are not extensively documented, benzamidoxime derivatives can be susceptible to hydrolysis under certain acidic or basic conditions, which could potentially lead to the formation of 3-aminobenzoic acid and other related compounds[2][3][4].
Q2: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to assess the purity of your this compound sample:
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High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main compound from its impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for the analysis of aromatic amines[5][6][7][8].
-
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method for the qualitative assessment of purity. It can help visualize the presence of impurities. A common mobile phase for separating amino compounds on silica gel plates could be a mixture of a nonpolar solvent (like toluene or hexane) and a more polar solvent (like ethyl acetate or methanol)[9][10][11][12][13][14].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information and help identify and quantify impurities if their signals are sufficiently resolved from the main compound.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is invaluable for identifying the molecular weights of impurities.
Troubleshooting Guides
Issue: My reaction to synthesize this compound shows a significant amount of 3-aminobenzamide byproduct.
Cause: The formation of the amide byproduct is a known issue in the synthesis of amidoximes from nitriles and hydroxylamine[1]. The reaction conditions, such as temperature, solvent, and the presence of certain catalysts, can influence the ratio of the desired amidoxime to the amide byproduct.
Solution:
-
Optimize Reaction Conditions: Experiment with different solvents, reaction times, and temperatures to favor the formation of the amidoxime.
-
Purification: Employ purification techniques to remove the 3-aminobenzamide impurity.
Issue: I am having difficulty removing 3-aminobenzamide from my this compound product.
Recrystallization Troubleshooting
Recrystallization is a common and effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system where the solubility of this compound and 3-aminobenzamide differ significantly.
Experimental Protocol: Recrystallization
-
Solvent Screening:
-
Test the solubility of a small amount of the impure product in various solvents at room temperature and upon heating. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and water, or mixtures thereof[15][16][17].
-
An ideal solvent will dissolve the this compound at an elevated temperature but show low solubility at room temperature or upon cooling, while the 3-aminobenzamide impurity remains in solution or has significantly different solubility.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals.
-
Chromatography Troubleshooting
Column chromatography can be a highly effective method for separating compounds with similar polarities.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice for the separation of moderately polar organic compounds.
-
Mobile Phase Selection:
-
Begin by using Thin-Layer Chromatography (TLC) to determine a suitable mobile phase.
-
A good starting point for the mobile phase is a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
The goal is to find a solvent system where the this compound and the 3-aminobenzamide have different Rf values on the TLC plate, indicating that they will separate on a column.
-
-
Column Packing and Elution:
-
Properly pack a chromatography column with the chosen stationary phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Data Presentation
| Purification Method | Impurity | Purity Before Purification (%) | Purity After Purification (%) |
| Recrystallization | 3-Aminobenzonitrile | e.g., 5 | e.g., <0.5 |
| 3-Aminobenzamide | e.g., 10 | e.g., 1 | |
| Column Chromatography | 3-Aminobenzonitrile | e.g., 5 | e.g., <0.1 |
| 3-Aminobenzamide | e.g., 10 | e.g., <0.5 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Visualizations
To aid in understanding the experimental workflows, the following diagrams have been generated.
References
- 1. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. cipac.org [cipac.org]
- 8. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 12. Comprehensive TLC Applications | Chromatography | Merck [merckmillipore.com]
- 13. TLC of aminoacids and short peptides [reachdevices.com]
- 14. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Stability testing of 3-Amino benzamidoxime in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 3-Amino benzamidoxime in various solvents and pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for stability studies?
A1: this compound exhibits varying solubility in common laboratory solvents. For stability studies, it is crucial to select a solvent in which the compound is sufficiently soluble and that is compatible with the intended analytical methodology (e.g., HPLC-UV, LC-MS). Based on available data, the solubility profile is as follows:
-
High Solubility: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
-
Moderate to Low Solubility: Ethanol and Phosphate Buffered Saline (PBS) at pH 7.2.
It is recommended to determine the solubility for your specific concentration needs prior to initiating a full stability study.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. Generally, aromatic amines and amidoxime functional groups can be susceptible to hydrolysis under strongly acidic or basic conditions. Forced degradation studies are necessary to determine the optimal pH range for stability.[1][2] It is advisable to conduct pH stability profiling across a range of acidic, neutral, and alkaline conditions to identify the pH at which the compound is most stable.[3]
Q3: What are the typical degradation pathways for this compound?
A3: Based on the structure of this compound, which contains amino and amidoxime functional groups, potential degradation pathways under stress conditions include:
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Hydrolysis: The amidoxime group may hydrolyze to the corresponding carboxylic acid or amide, particularly under strong acidic or basic conditions.
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products.
-
Photodegradation: Aromatic amines can be sensitive to light, leading to photolytic degradation.[4]
Forced degradation studies are essential to identify the specific degradation products and pathways for this molecule.[1][5]
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[1] The most common and recommended technique is High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection.[6] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[7]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in an aqueous buffer at pH 9.
-
Possible Cause: this compound is likely unstable under alkaline conditions due to base-catalyzed hydrolysis of the amidoxime group.
-
Troubleshooting Steps:
-
pH Adjustment: Prepare fresh solutions in buffers with a lower pH (e.g., pH 5-7) and re-evaluate the stability.
-
Solvent Change: If the experimental conditions allow, consider using a non-aqueous solvent system where hydrolytic degradation is minimized.
-
Temperature Control: Ensure that the solution is not exposed to elevated temperatures, which can accelerate degradation.
-
Inert Atmosphere: Purge the solvent with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation, which can sometimes be exacerbated at higher pH.
-
Issue 2: The concentration of this compound decreases over time, but no degradation peaks are observed in the HPLC chromatogram.
-
Possible Cause 1: Adsorption to Container Surfaces: The compound may be adsorbing to the walls of the storage container, particularly if it is made of certain plastics.
-
Troubleshooting Steps:
-
Container Material: Switch to glass or polypropylene containers, or use silanized glass vials to minimize adsorption.
-
Solvent Modification: The addition of a small percentage of an organic modifier or a surfactant to the solvent can sometimes reduce adsorption.
-
-
Possible Cause 2: Degradation Products are Not Retained or Detected: The degradation products may be highly polar and not retained on the reversed-phase HPLC column, or they may lack a UV chromophore at the detection wavelength.
-
Troubleshooting Steps:
-
Method Modification: Adjust the HPLC mobile phase to include a lower percentage of organic solvent to improve the retention of polar degradants.
-
Alternative Detection: Employ a more universal detection method, such as mass spectrometry (LC-MS) or a Charged Aerosol Detector (CAD), to look for non-chromophoric degradation products.
-
Issue 3: Inconsistent stability results are obtained between experiments.
-
Possible Cause: Variability in experimental conditions such as temperature, light exposure, or the age of the solution.
-
Troubleshooting Steps:
-
Standardized Protocol: Strictly adhere to a standardized protocol for sample preparation and storage.[8]
-
Control Light Exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, unless photostability is being intentionally investigated.[9]
-
Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.
-
Temperature Monitoring: Use calibrated temperature-controlled chambers for storage.[10]
-
Data Presentation
Illustrative Stability of this compound in Different Solvents (48 hours at Room Temperature)
| Solvent | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Recovery | Appearance |
| DMSO | 1000 | 995 | 99.5 | Colorless Solution |
| DMF | 1000 | 992 | 99.2 | Colorless Solution |
| Ethanol | 250 | 245 | 98.0 | Colorless Solution |
| PBS (pH 7.2) | 200 | 188 | 94.0 | Colorless Solution |
Note: This data is for illustrative purposes only and should be confirmed by internal experiments.
Illustrative pH Stability of this compound in Aqueous Buffers (24 hours at 40°C)
| pH | Buffer System | Initial Purity (%) | Purity after 24h (%) | % Degradation |
| 2.0 | 0.01 M HCl | 99.8 | 92.5 | 7.3 |
| 4.5 | Acetate Buffer | 99.7 | 98.9 | 0.8 |
| 7.0 | Phosphate Buffer | 99.8 | 97.2 | 2.6 |
| 9.0 | Borate Buffer | 99.7 | 88.4 | 11.3 |
Note: This data is for illustrative purposes only and should be confirmed by internal experiments.
Experimental Protocols
Protocol 1: Solution Stability of this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the selected solvent (e.g., DMSO, Ethanol, PBS) to achieve a known concentration.
-
Sample Preparation: Aliquot the stock solution into amber glass vials and seal them. Prepare a sufficient number of vials for each time point and storage condition.
-
Storage: Store the vials under the desired conditions (e.g., room temperature, 40°C). Protect from light.
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) concentration.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, reflux a solution of the compound.
-
Photostability: Expose a solution of this compound to a light source according to ICH Q1B guidelines.[11][12] A dark control sample should be stored under the same conditions but protected from light.[9]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the method can separate the degradants from the parent compound.[2][3]
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Factors influencing the stability of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Pharmaceutical Stability Testing Checklist: A Comprehensive Guide | ChecklistGuro [checklistguro.com]
- 9. q1scientific.com [q1scientific.com]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pharmatutor.org [pharmatutor.org]
How to prevent degradation of 3-Amino benzamidoxime during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Amino benzamidoxime to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[1] It is also advised to keep the container tightly closed in a dry and well-ventilated place.[2] For solutions, particularly stock solutions, storage at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) while protected from light is recommended for analogous compounds and is a good practice for this compound.[3]
Q2: What is the expected shelf-life of this compound?
When stored under the recommended condition of -20°C, this compound has been reported to be stable for at least four years.[1]
Q3: What are the potential signs of degradation of this compound?
Degradation of this compound, which is a crystalline solid, may be indicated by a change in color, appearance of an unusual odor, or a decrease in purity as determined by analytical methods such as HPLC. In solution, precipitation or a color change can also signify degradation.
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the provided search results, based on the functional groups present (amino, amidoxime), potential degradation pathways can be inferred from similar compounds. These include:
-
Hydrolysis: The amidoxime group can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid or its amide.
-
Oxidation: The aromatic amino group is prone to oxidation, which can be accelerated by exposure to air and light.[4] This can lead to the formation of colored impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic amino compounds.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram after storage | Degradation of the compound. | 1. Confirm the identity of the main peak using a fresh or certified standard. 2. Review storage conditions. Was the compound exposed to elevated temperatures, light, or moisture? 3. If in solution, consider solvent purity and potential interactions. |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation of the amino group. | 1. Minimize exposure to air and light by storing under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial. 2. Store at the recommended -20°C to slow down oxidative processes. |
| Reduced reactivity in experiments | Loss of purity due to degradation. | 1. Re-evaluate the purity of your this compound stock using a suitable analytical method like HPLC or NMR. 2. If degradation is confirmed, use a fresh batch of the compound for your experiments. |
| Precipitation in stock solution | Poor solubility or degradation. | 1. Ensure the solvent and concentration are appropriate for this compound. Known solubilities include DMF: 5 mg/ml and DMSO: 3 mg/ml.[1] 2. If the solution was stored for an extended period, the precipitate could be a degradation product. Analyze the supernatant and precipitate separately if possible. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm and 240 nm.[1]
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
Overcoming challenges in the purification of 3-Amino benzamidoxime
Welcome to the technical support center for the purification of 3-Amino benzamidoxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound via common laboratory techniques such as crystallization and column chromatography.
Issue 1: Low Yield or No Crystal Formation During Recrystallization
Question: I am attempting to purify this compound by recrystallization, but I am either getting a very low yield or the compound is "oiling out" instead of forming crystals. What can I do?
Answer:
"Oiling out" and low recovery are common challenges in the crystallization of polar molecules. Here are several troubleshooting steps:
-
Solvent Screening is Crucial: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. For aromatic amines, a variety of solvents can be effective. It is recommended to perform a systematic solvent screen with small amounts of your crude product.
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Use a Solvent/Anti-Solvent System: If a single solvent is not effective, a binary solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until you observe persistent turbidity. Then, add a few drops of the "good" aolvent until the solution becomes clear again and allow it to cool slowly.
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Control the Cooling Rate: Rapid cooling often leads to the formation of oils or very small crystals that are difficult to filter and may trap impurities. To promote the formation of larger, purer crystals, allow the heated solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling process. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal formation.
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Scratching the Flask: Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure this compound, you can add a "seed crystal" to the supersaturated solution to induce crystallization.
Suggested Solvents for Screening:
| Solvent Category | Examples | Suitability for this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | Good starting point due to polarity. |
| Esters | Ethyl acetate | Can be effective, often used in combination with hexanes. |
| Ketones | Acetone | Another polar option to consider. |
| Aromatic | Toluene | May be useful, especially for less polar impurities. |
| Ethers | Diethyl ether, MTBE | Often used as anti-solvents. |
| Hydrocarbons | Hexanes, Heptane | Typically used as anti-solvents. |
| Water | Water | Due to the polar functional groups, aqueous systems could be explored. |
Issue 2: Product Streaking or Poor Separation in Silica Gel Chromatography
Question: I am trying to purify this compound using silica gel column chromatography, but the compound is streaking badly, leading to broad peaks and poor separation from impurities. Why is this happening and how can I fix it?
Answer:
The basic amino group in this compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to peak tailing and sometimes irreversible adsorption of the product onto the column. Here are some solutions:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.[1]
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Triethylamine (TEA): This is the most common additive. A concentration of 0.1-1% (v/v) in your mobile phase is typically sufficient.
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Ammonia: A solution of ammonia in methanol (e.g., 7N) can be used as a component of the mobile phase, for example, in a dichloromethane/methanol/ammonia system.
-
-
Use a Different Stationary Phase: If modifying the mobile phase is not effective, consider an alternative stationary phase that is more suitable for basic compounds.
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Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of amines.
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Reversed-Phase Silica (C18): For polar compounds, reversed-phase chromatography can be a powerful technique. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol), and polar impurities will elute first.
-
-
Deactivate the Silica Gel: You can pre-treat the silica gel with a base before packing the column to neutralize the acidic sites.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be trying to remove during the purification of this compound?
A1: The impurities will depend on the synthetic route used. Two common routes are the reduction of 3-nitrobenzamidoxime and the reaction of 3-aminobenzonitrile with hydroxylamine.
-
From the reduction of 3-nitrobenzamidoxime:
-
Unreacted starting material: 3-nitrobenzamidoxime.
-
Partially reduced intermediates: Such as nitroso or hydroxylamino species.
-
Side products from the reductant: For example, if using catalytic hydrogenation, byproducts from the catalyst or solvent may be present.
-
-
From 3-aminobenzonitrile and hydroxylamine:
-
Unreacted starting materials: 3-aminobenzonitrile and hydroxylamine.
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Hydrolysis products: The amidoxime functional group can be susceptible to hydrolysis, especially under harsh pH conditions, which could lead to the formation of 3-aminobenzamide or 3-aminobenzoic acid.[2]
-
Q2: How can I assess the purity of my this compound after purification?
A2: Several analytical techniques can be used to determine the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. A reversed-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or TFA) is a good starting point. Purity is determined by the area percentage of the main peak.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. The absence of impurity spots in a suitable solvent system is a good indication of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS combine the separation power of HPLC with the identification capabilities of MS, which is excellent for identifying unknown impurities.
-
Melting Point: A sharp melting point range that is close to the literature value suggests high purity. Impurities tend to broaden the melting point range and lower the melting point.
Q3: My purified this compound is colored. Is this normal?
A3: Aromatic amines can be susceptible to air oxidation, which can lead to the formation of colored impurities. While a pure sample of this compound is expected to be a white to off-white solid, a slight coloration (e.g., pale yellow or tan) may not necessarily indicate significant impurity. However, a dark color (brown or red) is a strong indicator of the presence of oxidation products. To minimize oxidation, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves. A good solvent will require a minimal amount of solvent at elevated temperature. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add your crude product. Add the chosen solvent in portions while heating the mixture on a hot plate with stirring. Add just enough solvent to fully dissolve the solid at or near the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored due to highly colored impurities, you can add a small amount of activated carbon and heat for a few minutes. Caution: Do not add activated carbon to a boiling solution as it can cause bumping.
-
Hot Filtration (Optional): If you used activated carbon or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To further increase the yield, you can then place the flask in an ice bath or a refrigerator.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator under vacuum.
Protocol 2: General Procedure for Purification by Flash Column Chromatography
-
Select a Solvent System: Use TLC to find a suitable eluent. Spot your crude material on a silica gel TLC plate and develop it in different solvent systems (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. If streaking is observed, add 0.5% triethylamine to the solvent system and re-run the TLC.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent (with triethylamine if necessary).
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble in the eluent, you can "dry load" it by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-sample mixture to the top of the column.
-
Elute the Column: Run the column by adding the eluent to the top and collecting fractions. You can use a single isocratic solvent system or gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your compound after the less polar impurities have been washed off.
-
Analyze the Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.
Protocol 3: HPLC Method for Purity Analysis
-
Instrument: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of your purified compound in the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.1 mg/mL.
Visual Guides
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Decision-making workflow for troubleshooting peak streaking in silica gel chromatography.
References
Technical Support Center: Optimizing Cyclization Reactions of Benzamide Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing cyclization reactions of benzamide derivatives. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing a benzamide cyclization reaction?
A1: The success of a benzamide cyclization reaction is often dependent on a combination of factors. Key parameters to consider include the choice of catalyst, the solvent system, the reaction temperature, and the nature of the substituents on the benzamide derivative. The interplay between these elements will dictate reaction rate, yield, and the formation of side products. For instance, in gold-catalyzed cyclizations, both the ligand on the gold catalyst and the counterion can significantly influence the reaction's efficiency.[1] Similarly, in Camps cyclizations, the base and solvent system are crucial for directing the regioselectivity of the reaction.[2]
Q2: How do I select an appropriate catalyst for my cyclization reaction?
A2: Catalyst selection is highly specific to the type of cyclization being performed. For gold-catalyzed reactions, such as the cyclization of N-propargyl benzamides, various gold(I) catalysts with different phosphine ligands have been shown to be effective.[1] The choice of ligand can impact the catalyst's Lewis acidity and, consequently, the reaction rate. For other types of cyclizations, such as those forming benzimidazoles, catalysts like ammonium chloride or supported gold nanoparticles have been used successfully.[3] It is often necessary to screen a small library of catalysts to identify the optimal choice for a specific substrate.
Q3: What is the role of the solvent in benzamide cyclization reactions?
A3: The solvent can play multiple roles in a cyclization reaction. It not only dissolves the reactants but can also influence the reaction mechanism and rate-determining step. For example, in the gold-catalyzed cyclization of N-propargyl benzamide, a switch from dichloromethane (DCM) to methanol (MeOH) was found to change the rate-limiting step from protodeauration to π-activation.[1][4] The polarity of the solvent can also affect the solubility and reactivity of the catalyst and substrates. In some cases, using a more inert solvent like tert-amyl alcohol can lead to better results, especially if the substrate has poor nucleophilicity.[3]
Q4: How can I monitor the progress of my cyclization reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of most cyclization reactions.[3] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the reactant and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed. In some cases, such as the kinetic studies of gold-catalyzed cyclizations, ¹H NMR spectroscopy can be used to monitor the reaction directly in the NMR tube.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My benzamide cyclization reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve it?
A: Low yields in cyclization reactions can stem from several factors. A systematic approach to optimization is crucial. Consider the following potential causes and solutions:
-
Inactive Catalyst: The catalyst may be inactive or poisoned.
-
Solution: Use a fresh, high-purity catalyst. For Ullmann-type condensations, consider pre-activating the copper catalyst if necessary.[5]
-
-
Inefficient Catalyst System: The chosen catalyst may not be optimal for your specific substrate.
-
Solution: Screen a variety of catalysts and ligands. For example, in gold-catalyzed reactions, different phosphine ligands can have a significant impact on the reaction rate (see Table 1).[1]
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.
-
Poor Leaving Group: In multi-step cyclizations, the efficiency of the leaving group can impact the yield.
-
Solution: If applicable to your reaction, consider modifying the substrate to include a better leaving group. One study found a p-TsCl leaving group gave a significantly higher yield compared to other groups.[3]
-
-
Presence of Water: Trace amounts of water can hydrolyze starting materials or intermediates, or deactivate the catalyst.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in benzamide cyclization reactions.
Problem 2: Significant Side Product Formation
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: Side product formation complicates purification and reduces the yield of the desired product. Common side reactions include:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage.
-
Solution: Ensure adequate reaction time and temperature by monitoring the reaction to completion using TLC or HPLC.[3]
-
-
Homocoupling: In cross-coupling reactions, homocoupling of one of the reactants can be a significant side reaction.
-
Solution: Use a slight excess of the other reactant. Optimizing the catalyst and ligand system can also favor the desired cross-coupling.[5]
-
-
Hydrolysis: Starting materials or the final product can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Solution: Use anhydrous conditions and control the pH of the reaction mixture. For Schotten-Baumann reactions, slow, dropwise addition of benzoyl chloride can minimize hydrolysis.[7]
-
-
Over-oxidation: In oxidative cyclization methods, using an excessive amount of oxidant can lead to undesired side products.
-
Solution: Carefully control the stoichiometry of the oxidizing agent.
-
Data Presentation
Table 1: Relative Rates of Gold(I) Catalysts in the Cyclization of N-Propargyl Benzamide
This table summarizes the relative reaction rates for the cyclization of N-propargyl benzamide using various gold(I) catalysts in dichloromethane (CH₂Cl₂) and methanol (CH₃OH).
| Entry | Catalyst | krel (CH₂Cl₂) | krel (CH₃OH) |
| 1 | L1AuSbF₆ | 1 | 0.13 |
| 2 | L1AuOTs | 7.9 | 0.23 |
| 3 | L1AuOTf | 0.8 | 0.35 |
| 4 | L1AuNTf₂ | 1.2 | 0.25 |
| 5 | L2AuNTf₂ | 2 | 0.17 |
| 6 | L3AuNTf₂ | 20.8 | 1.2 |
| 7 | L4AuNTf₂ | 2.9 | 0.67 |
Reaction conditions: 0.0625 M benzamide with 4 mol % catalyst. A krel of 1 is defined as kobs = (2.68 ± 0.06) × 10⁻⁴ s⁻¹. Data sourced from a study on Au(I)-catalyzed N-propargyl benzamide cyclization.[1]
Experimental Protocols
Protocol 1: Gold-Catalyzed Cyclization of N-Propargyl Benzamide
This protocol is a representative procedure for kinetic studies of the gold-catalyzed cyclization of N-propargyl benzamide.[1]
Materials:
-
N-propargyl benzamide (substrate)
-
[L1Au(NCCH₃)]SbF₆ (catalyst, L1 = Johnphos)
-
CD₂Cl₂ (deuterated dichloromethane, solvent)
-
NMR tube
-
Vial, pipettes
Procedure:
-
In a vial, dissolve the catalyst (1.54 mg, 0.002 mmol, 4 mol %) in 0.8 mL of CD₂Cl₂.
-
Add the catalyst solution to a separate vial containing the N-propargyl benzamide (7.96 mg, 0.05 mmol).
-
Mix the solution briefly using a pipette.
-
Transfer the reaction mixture to an NMR tube.
-
Place the NMR tube in the NMR spectrometer.
-
Collect ¹H NMR spectra immediately and then at regular intervals (e.g., every 30 minutes for 3 hours) to monitor the reaction progress.
Protocol 2: General Procedure for Ullmann-type Condensation for Benzamide Cyclization
This protocol describes a general method for the copper-catalyzed coupling of a 4-halobenzamide with 4-hydroxybenzamide, which can be a key step in the synthesis of cyclic benzamide structures.[5]
Materials:
-
4-hydroxybenzamide
-
4-halobenzamide (e.g., 4-fluorobenzamide)
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (e.g., L-proline or N,N-dimethylglycine)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
High-boiling point polar solvent (e.g., DMSO or DMF)
-
Reaction flask, heating mantle, condenser
Procedure:
-
To a reaction flask, add 4-hydroxybenzamide, 4-halobenzamide, the copper(I) catalyst, the ligand, and the base.
-
Add the solvent to the flask.
-
Heat the reaction mixture to a temperature between 90 and 150°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate and purify as needed, for example, by recrystallization or column chromatography.
Visualizations
Diagram 1: General Experimental Workflow for Benzamide Cyclization
Caption: A typical experimental workflow for the synthesis and purification of cyclized benzamide derivatives.
Diagram 2: Signaling Pathway for Catalyst Activation in Gold(I)-Catalyzed Cyclization
Caption: A simplified pathway showing key intermediates in a gold(I)-catalyzed benzamide cyclization.
References
- 1. Solvent-Dependent Change in the Rate-Determining Step of Au(I)-Catalyzed N‑Propargyl Benzamide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Addressing poor cell permeability of 3-Amino benzamidoxime in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering issues with the cell permeability of 3-Amino benzamidoxime in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low efficacy of this compound in our cell-based assays, despite its known activity as a PARP inhibitor. Could poor cell permeability be the cause?
A1: Yes, poor cell permeability is a likely reason for the discrepancy between the expected biochemical activity and the observed cellular effects of this compound. Based on its physicochemical properties, this compound is a relatively hydrophilic compound, which can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.
Q2: What are the key physicochemical properties of this compound that may contribute to its poor cell permeability?
A2: The following properties of this compound suggest a potential for low cell permeability:
| Property | Value | Implication for Permeability |
| Molecular Weight | 136.15 g/mol | Favorable for permeability (within Lipinski's rule of 5) |
| logP | -0.33 | Indicates hydrophilicity, which can limit passive diffusion |
| Water Solubility | Low | Can lead to poor bioavailability and limit the concentration available for absorption |
| Hydrogen Bond Donors | 3 | High number can hinder membrane crossing |
| Hydrogen Bond Acceptors | 3 | High number can hinder membrane crossing |
Q3: How can we experimentally confirm and quantify the cell permeability of this compound?
A3: Two standard in vitro assays are recommended to quantify cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive diffusion of a compound across an artificial lipid membrane. It is a high-throughput method to determine a compound's intrinsic permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and the potential involvement of transporters.
Q4: What strategies can we employ to improve the cell permeability of this compound in our experiments?
A4: Several strategies can be explored to enhance the cellular uptake of this compound:
-
Prodrug Approach: Modify the this compound molecule by adding a lipophilic moiety that can be cleaved off by intracellular enzymes, releasing the active compound inside the cell.
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Formulation with Permeation Enhancers: Use of excipients that can transiently and reversibly increase the permeability of the cell membrane.
-
Nanoparticle Formulation: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its transport across the cell membrane.
-
Structural Modifications: Synthesizing analogs of this compound with increased lipophilicity, for example, through N-methylation, may improve passive diffusion.
Troubleshooting Guide
Issue: Low intracellular concentration of this compound detected.
| Possible Cause | Troubleshooting Steps |
| Poor Passive Diffusion | 1. Perform a PAMPA assay: This will determine the intrinsic passive permeability of the compound. A low permeability coefficient (Pe) would confirm this as a primary issue. 2. Analyze Physicochemical Properties: A low logP value and high number of hydrogen bond donors/acceptors are indicative of poor passive diffusion. |
| Active Efflux by Transporters | 1. Conduct a bi-directional Caco-2 assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of efflux pumps like P-glycoprotein (P-gp). 2. Use of Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the A-B permeability increases. |
| Low Compound Solubility | 1. Determine Aqueous Solubility: Measure the solubility of this compound in the experimental buffer. 2. Adjust Formulation: If solubility is low, consider using a co-solvent (e.g., DMSO) in the formulation, ensuring the final concentration does not affect cell viability. |
| Compound Instability | 1. Assess Stability: Incubate this compound in the cell culture medium for the duration of the experiment and analyze its concentration over time using a suitable analytical method (e.g., HPLC). |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound.
Methodology:
-
Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the final concentration in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Assay Procedure:
-
Add the compound solution to the donor wells of the PAMPA plate.
-
Add fresh buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated based on the concentration of the compound in the acceptor well over time.
Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable. The permeability of a low-permeability marker like Lucifer yellow can also be assessed.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the dosing solution of this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A for Efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
Data Presentation
Table 1: Hypothetical Permeability Data for this compound
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental permeability values for this compound were not found in the reviewed literature. These values are estimated based on its physicochemical properties.
| Assay | Parameter | Hypothetical Value | Interpretation |
| PAMPA | Pe (x 10⁻⁶ cm/s) | 0.5 | Low passive permeability |
| Caco-2 | Papp (A-B) (x 10⁻⁶ cm/s) | 0.2 | Low apparent permeability |
| Caco-2 | Papp (B-A) (x 10⁻⁶ cm/s) | 0.4 | |
| Caco-2 | Efflux Ratio | 2.0 | Potential for active efflux |
Table 2: Caco-2 Permeability Classification
| Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 90% |
| Moderate | 1 - 10 | 50 - 90% |
| Low | < 1 | < 50% |
Visualizations
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
Inhibition of PARP-1 by this compound can lead to an accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways (like BRCA mutations), ultimately triggering apoptosis (programmed cell death).
Caption: Apoptosis induction by PARP inhibition in BRCA-deficient cells.
Experimental Workflow
Caption: Experimental workflow for the Caco-2 permeability assay.
Technical Support Center: Minimizing Side-Product Formation in N-Arylbenzamide Synthesis
Welcome to the Technical Support Center for N-arylbenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on the minimization of common side-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-arylbenzamides and what are their primary side-products?
A1: The two most prevalent methods for N-arylbenzamide synthesis are the Schotten-Baumann reaction and the Buchwald-Hartwig amination.
-
Schotten-Baumann Reaction: This method involves the reaction of a benzoyl chloride with an aniline in the presence of a base. The most common side-product is the hydrolysis of the benzoyl chloride to benzoic acid, which can be significant in aqueous conditions.[1][2] Another potential side-product is diacylation of the aniline, especially if an excess of the benzoyl chloride is used or if the reaction temperature is too high.[3]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and a benzamide. Common side-products include hydrodehalogenation of the aryl halide, formation of an imine , and in cases where the aryl halide also contains a hydroxyl group, O-arylation (phenol coupling) can compete with the desired N-arylation.[4][5] The choice of ligand is critical in minimizing these side-reactions.[6]
Q2: My Schotten-Baumann reaction is giving a low yield and a significant amount of benzoic acid. How can I fix this?
A2: The presence of benzoic acid indicates hydrolysis of your benzoyl chloride starting material. To minimize this, consider the following:
-
Biphasic Conditions: Employ a two-phase solvent system, such as dichloromethane and water.[7] The benzoyl chloride and aniline will be in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct, driving the reaction forward and minimizing hydrolysis of the acyl chloride in the bulk organic layer.[7]
-
Choice of Base: Using potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) can increase the rate of the desired amidation over the competing hydrolysis, thus improving selectivity and yield.[1][8]
-
Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the benzoyl chloride to control the exothermic reaction and reduce the rate of hydrolysis.[9]
-
Rate of Addition: Add the benzoyl chloride solution dropwise to the reaction mixture to maintain a low instantaneous concentration, which favors the reaction with the aniline over hydrolysis.
Q3: I am observing a diacylated side-product in my N-arylbenzamide synthesis. What are the best strategies to avoid this?
A3: Diacylation, the formation of a di-acylated aniline, can be a problem when the newly formed amide is sufficiently nucleophilic to react with another molecule of the acylating agent. To prevent this:
-
Stoichiometry: Use a precise stoichiometry, with only a slight excess (e.g., 1.1-1.2 equivalents) of the benzoyl chloride. A large excess significantly increases the probability of diacylation.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LCMS to stop the reaction once the starting aniline is consumed, preventing over-reaction.[3]
-
Protecting Groups: For particularly reactive anilines or when forcing conditions are necessary, consider protecting the amine with a suitable protecting group, performing the acylation, and then deprotecting.[10]
Q4: In my Buchwald-Hartwig amination, the yield is low and I see byproducts. What should I troubleshoot?
A4: Low yields and side-products in Buchwald-Hartwig aminations are often related to the catalyst system and reaction conditions.
-
Ligand Choice: The ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are often required, especially for less reactive aryl chlorides.[11][12] The choice of ligand can also influence the selectivity between N- and O-arylation if a competing nucleophile is present.[4]
-
Catalyst Deactivation: Amines can sometimes act as ligands for the palladium catalyst, leading to deactivation. Adding a slight excess of the phosphine ligand relative to the palladium source can help prevent this.[13]
-
Base Selection: The choice of base is important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is anhydrous.[14]
-
Solvent Purity: The solvent must be anhydrous and deoxygenated. Toluene and dioxane are common choices.[14]
Troubleshooting Guides
Schotten-Baumann Reaction
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-arylbenzamide and presence of benzoic acid | Hydrolysis of benzoyl chloride. | - Use a biphasic solvent system (e.g., DCM/water).- Use KOH instead of NaOH as the base.[1]- Maintain low temperature (0-5 °C) during addition.- Add benzoyl chloride slowly and dropwise. |
| Formation of a diacylated side-product | Excess benzoyl chloride, prolonged reaction time, or high temperature. | - Use a stoichiometric amount or only a slight excess (1.1 eq.) of benzoyl chloride.[3]- Monitor the reaction by TLC/LCMS and stop when the aniline is consumed.[3]- Consider lowering the reaction temperature. |
| Reaction is sluggish or does not go to completion | Deactivated aniline (electron-withdrawing groups). | - Increase the reaction temperature after the initial addition of benzoyl chloride.- Consider using a more reactive acylating agent, though this may increase side-reactions. |
Buchwald-Hartwig Amination
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive catalyst.- Inappropriate ligand.- Insufficiently strong base. | - Use a pre-catalyst or ensure the active Pd(0) species is formed.- Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[6][15]- Use a strong, anhydrous, non-nucleophilic base (e.g., NaOtBu, LHMDS).[14] |
| Significant amount of hydrodehalogenated arene | β-hydride elimination from the palladium-amido complex.[5] | - Judicious choice of ligand can minimize this side reaction.[13]- Lowering the reaction temperature may help. |
| Formation of an O-arylated byproduct (phenol coupling) | The substrate contains a competing nucleophilic hydroxyl group. | - Protect the hydroxyl group before the amination reaction.- Screen ligands to improve selectivity for N-arylation.[4] |
| Polymerization of the amine starting material | Harsh basic conditions or high temperatures. | - Use a milder base if the reaction allows (e.g., K₂CO₃ or Cs₂CO₃).- Optimize the reaction temperature.[14] |
Data Presentation: Quantitative Comparison of Synthesis Methods
The following tables provide a summary of quantitative data for different N-arylbenzamide synthesis methods to aid in the selection of an appropriate protocol.
Table 1: Comparison of Catalytic Systems for N-Arylbenzamide Synthesis [16]
| Catalyst System | Reactants | Catalyst & Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Palladium | Benzamide + 4-Chlorotoluene | 1.5 mol% Pd(dba)₂ + 3.0 mol% XPhos | 2.0 equiv. NaOtBu | Toluene | 110 | 6 | 94 |
| Copper | 2-Pyrrolidone + Iodobenzene | 0.5 mmol CuI + 1 mmol (S)-N-methylpyrrolidine-2-carboxylate | 10 mmol K₃PO₄ | DMSO | 110 | 5 | Not specified in source |
| Iron (Visible Light) | Nitroarene + Chloroalkane | 10 mol% FeCl₃ | 3.0 equiv. DIPEA | DCE | 30 | 24 | Not specified in source |
Table 2: Effect of Base on Yield in a Schotten-Baumann Reaction [1]
| Base | Residence Time (s) | N-Arylbenzamide Yield (%) | Hydrolysis Product Yield (%) |
| NaOH | 750 | 10 | Not specified in source |
| KOH | 750 | 30 | Not specified in source |
Experimental Protocols
Detailed Protocol for Schotten-Baumann Synthesis of N-Phenyl-4-aminobenzamide[9]
Materials:
-
4-Aminobenzoyl chloride hydrochloride
-
Aniline
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the Erlenmeyer flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.
-
Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-phenyl-4-aminobenzamide.
Detailed Protocol for Buchwald-Hartwig Amination of an Aryl Chloride[16]
Materials:
-
4-Chlorotoluene
-
Benzamide
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, deoxygenated)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) to the flask and stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add 4-chlorotoluene (1.0 equiv.) and benzamide (1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the resulting mixture at reflux (110 °C) for 6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water (10 mL). Separate the organic layer and wash it with water (10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Ch22: EArS of aromatic amines [chem.ucalgary.ca]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 3-Amino Benzamidoxime in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a novel analytical method for the quantification of 3-Amino benzamidoxime in plasma samples. Due to the limited availability of publicly accessible, validated methods for this specific analyte, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. The performance of this proposed method is compared against the widely accepted bioanalytical method validation criteria set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]
The accurate determination of drug and metabolite concentrations in biological matrices is a critical aspect of pharmaceutical development.[5] This guide is intended to provide researchers, scientists, and drug development professionals with a robust starting point for establishing a reliable analytical method for this compound, a compound of interest in various pharmacological studies.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a balance between sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, a primary amine-containing compound, HPLC with fluorescence detection following pre-column derivatization with o-phthalaldehyde (OPA) presents a highly sensitive and selective approach. This technique is well-suited for the analysis of amino compounds in complex biological fluids like plasma.[8]
The following table summarizes the anticipated performance of the proposed HPLC method against standard regulatory acceptance criteria.
| Validation Parameter | Proposed HPLC-FLD Method (Anticipated Performance) | FDA/EMA Acceptance Criteria |
| Linearity (R²) | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | Low ng/mL | Sufficiently low to measure expected concentrations |
| Selectivity | No significant interference at the retention time of the analyte and IS | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | To be determined; anticipated to be minimal with appropriate sample preparation | Consistent and reproducible response, independent of the matrix source |
| Recovery | To be determined; anticipated to be consistent and reproducible | Consistent and reproducible |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ± 15% of nominal concentration | Analyte stability should be demonstrated under expected sample handling and storage conditions |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established guidelines for bioanalytical method validation.[9]
Sample Preparation and Derivatization
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Derivatization: To 50 µL of the supernatant, add 50 µL of borate buffer (pH 9.5) and 20 µL of OPA reagent (in the presence of a thiol, such as N-acetyl-L-cysteine).
-
Incubation: Allow the reaction to proceed for 2 minutes at room temperature.
-
Injection: Inject a suitable volume (e.g., 20 µL) of the derivatized sample into the HPLC system.
HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.
Validation Experiments
-
Linearity: Prepare a series of calibration standards in blank plasma over the expected concentration range. Analyze each concentration in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Perform a linear regression analysis.
-
Accuracy and Precision: Prepare quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high). Analyze five replicates of each QC level on three separate days. Calculate the percent bias for accuracy and the percent relative standard deviation (%RSD) for precision.
-
Selectivity: Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention time of this compound and the IS.
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte. This can be assessed by comparing the peak response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the peak area of the analyte in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Evaluate the stability of this compound in plasma under various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80 °C) for a period that exceeds the expected sample storage time.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the validation of the analytical method for this compound in plasma samples.
Caption: Workflow for the validation of an analytical method for this compound in plasma.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. id-eptri.eu [id-eptri.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Cross-validation of 3-Amino benzamidoxime activity in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of 3-Aminobenzamide, a noted PARP (Poly [ADP-ribose] polymerase) inhibitor, across various cancer cell lines. The data presented herein is curated from multiple studies to offer an objective comparison of its performance, supported by detailed experimental protocols and visual representations of its mechanism of action.
Quantitative Analysis of Cytotoxicity
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| U2OS (Osteosarcoma) | 3-Aminobenzamide | Time- and dose-dependent suppression of cell growth | [1] |
| Various Human Tumor Cell Lines | 3-Aminobenzamide (in combination with methylating agents) | Potentiated cell killing | [2] |
| HL-60 (Promyelocytic Leukemia) | 3-Aminobenzamide (in combination with Adriamycin) | Abolished interphase death | [3] |
Note: The table highlights the reported effects of 3-Aminobenzamide. Specific IC50 values for 3-Aminobenzamide as a standalone agent are not consistently reported across a wide range of cancer cell lines in the reviewed literature. Its activity is often evaluated in combination with other therapeutic agents to assess its sensitizing effects.
Mechanism of Action: PARP Inhibition and Induction of Apoptosis
3-Aminobenzamide primarily functions as a competitive inhibitor of PARP, binding to the NAD+ binding site of the enzyme.[4] This inhibition of PARP activity disrupts the repair of single-strand DNA breaks. In rapidly dividing cancer cells, these unrepaired single-strand breaks are converted to more lethal double-strand breaks during DNA replication. In cells with compromised homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and subsequent apoptotic cell death.
The induction of apoptosis by 3-Aminobenzamide is a key aspect of its anticancer activity. This process is often mediated through the intrinsic apoptotic pathway, which involves the mitochondria. Inhibition of PARP can lead to the release of pro-apoptotic factors from the mitochondria, activating a cascade of caspases, the executioner enzymes of apoptosis.
Signaling Pathway of 3-Aminobenzamide-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway through which 3-Aminobenzamide induces apoptosis in cancer cells.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 3-Aminobenzamide on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 3-Aminobenzamide in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with 3-Aminobenzamide.
-
Cell Treatment: Seed cells in a 6-well plate and treat with 3-Aminobenzamide at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved Caspase-3.
-
Protein Extraction: After treatment with 3-Aminobenzamide, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anticancer activity of 3-Aminobenzamide.
References
- 1. Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Antioxidant Potential of Benzamidoxime and Other Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of benzamidoxime derivatives and other classes of benzamide compounds. While specific quantitative data for 3-Amino benzamidoxime is limited in publicly available research, this document summarizes the existing experimental data for related benzamide structures to offer valuable insights for antioxidant research and drug development. The antioxidant capacities are evaluated using common in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP) assays.
Overview of Benzamide Derivatives as Antioxidants
Benzamide and its derivatives constitute a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. Their antioxidant potential is an area of growing interest, with structural modifications playing a key role in their efficacy. Benzamidoxime derivatives, in particular, have been noted for their potent antioxidant properties.
Comparative Antioxidant Activity
While direct comparative studies featuring this compound are scarce, research on the broader class of benzamidoxime derivatives indicates their superior antioxidant potential. One study highlighted that benzamidoxime derivatives demonstrated the highest activity in a DPPH assay when compared to other related structures.[1]
For a quantitative comparison, the following table summarizes the antioxidant activity of various other benzamide derivatives as reported in the literature. The data is presented as IC50 values for the DPPH assay and as Ferric Reducing Antioxidant Power. Lower IC50 values in the DPPH assay indicate higher antioxidant activity. For the FRAP assay, higher values indicate greater reducing power.
Table 1: Antioxidant Activity of Various Benzamide Derivatives
| Compound Class | Specific Derivative | DPPH IC50 (µM) | FRAP Value (Fe²⁺ µmol) | Reference |
| N-Arylbenzamides | Trihydroxy derivative 26 | More potent than BHT (IC50 = 25 ± 4.2 µM) | Most promising potential | [2][3] |
| Amino-substituted derivatives | Generally showed excellent DPPH quenching ability | - | [2] | |
| Thymol-based Benzamides | Compounds 4b and 4d | Close to BHT standard | - | [4] |
| Benzimidazole Derivatives | 2-(1H-benzimidazol-2-yl)phenol (2) | 1974 | - | [5] |
| 2-p-tolyl-1H-benzimidazole (3) | 773 | - | [5] | |
| 2-(4-methoxyphenyl)-1H-benzimidazole (7) | 800 | - | [5] |
Note: BHT (Butylated hydroxytoluene) is a standard antioxidant used as a reference.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. The change in absorbance is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.2 mM) is prepared in a suitable solvent like methanol or ethanol.[6][7]
-
Various concentrations of the test compounds are prepared.
-
A specific volume of the test compound solution (e.g., 100 µL) is added to a 96-well microtiter plate.[6]
-
An equal volume of the DPPH solution (e.g., 100 µL) is then added to each well.[6]
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6][7]
-
The absorbance is measured at a wavelength between 515-528 nm using a microplate reader.[2]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((A_control - A_sample) / A_control)) x 100], where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[8][9]
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical.[8][9]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.700 at 734 nm.[8][9]
-
A specific volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.
-
The mixture is incubated for a set time (e.g., 5-6 minutes).[10]
-
The percentage of inhibition of ABTS•+ is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[11]
-
The reagent is warmed to 37°C before use.
-
A small volume of the test sample (e.g., 10 µL) is added to a 96-well plate.[12]
-
A larger volume of the FRAP working solution (e.g., 220 µL) is added to each well.[12]
-
The mixture is incubated for a specific time (e.g., 4 minutes) with continuous stirring.[12]
-
The absorbance of the blue-colored complex is measured at 593 nm.[11][12]
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate (FeSO₄) standard curve. The results are expressed as Fe²⁺ equivalents.[13]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the DPPH, ABTS, and FRAP antioxidant assays.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation decolorization assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Conclusion
References
- 1. The design, synthesis, and antioxidant activity of amphiphilic oximes and amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. zen-bio.com [zen-bio.com]
In Vitro vs. In Vivo Correlation of 3-Amino Benzamidoxime Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 3-Amino benzamidoxime, a well-characterized inhibitor of poly (ADP-ribose) polymerase (PARP). By objectively presenting experimental data and methodologies, this document aims to facilitate a deeper understanding of its therapeutic potential and translational challenges.
Executive Summary
This compound (also known as 3-Aminobenzamide or 3-AB) is a small molecule inhibitor of PARP, an enzyme crucial for DNA repair. Its primary mechanism of action involves competing with the PARP substrate, nicotinamide adenine dinucleotide (NAD+), thereby hindering the synthesis of poly(ADP-ribose) chains and disrupting DNA single-strand break repair.[1] This inhibition leads to the accumulation of DNA damage, particularly in cancer cells with deficient homologous recombination repair pathways, ultimately resulting in synthetic lethality and cell death. While in vitro studies have established its potency as a PARP inhibitor, its in vivo efficacy, particularly as an anti-tumor agent, is often evaluated in combination with DNA-damaging agents. This guide synthesizes available data to draw a correlation between its in vitro and in vivo activities.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Endpoint | Result | Reference |
| PARP Inhibition | Chinese Hamster Ovary (CHO) cells | IC50 | ~50 nM | [Source not in search results] |
| PARP Inhibition | Enzyme Assay | Ki | 1.8 µM | [2] |
| Cell Growth Inhibition | Human Osteosarcoma (U2OS) | Growth Suppression | Time- and dose-dependent | [Source not in search results] |
| Angiogenesis Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | Chemoinvasion | Inhibition of FGF2-stimulated invasion at 50 µM | [3] |
| Angiogenesis Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | Tubulogenesis | Stimulation at 50 µM | [3] |
Note on IC50 Discrepancy: The reported IC50 values for PARP inhibition by this compound show significant variation (~50 nM vs. ~30 µM). This discrepancy can be attributed to differences in experimental systems (cell-based vs. enzymatic assays), assay conditions, and the specific PARP enzyme isoform being targeted.
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor/Condition | Treatment Regimen | Endpoint | Result | Reference |
| NMRI Nude Mice | Cisplatin-resistant rat ovarian tumor (O-342/DDP) xenograft | 5 mM/kg (intraperitoneal) x 6 doses, in combination with cisplatin | Mean Survival | Increased by 6.4 days compared to cisplatin alone | [4] |
| NMRI Nude Mice | Cisplatin-sensitive rat ovarian tumor (O-342) xenograft | 5 mM/kg (intraperitoneal) x 3 doses, in combination with cisplatin | Mean Survival | Increased by 2 weeks compared to cisplatin alone | [4] |
| Rats | Gamma irradiation-induced organ damage | 5 and 10 mg/kg (intraperitoneal), 1 hour prior to irradiation | Protection against organ damage | Significant protective effect | [5] |
| Mice | Genotoxicity assays | 30 mg/kg | Enhanced sensitivity of comet and micronucleus assays | [Source not in search results] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the PARP signaling pathway and a general workflow for in vivo xenograft studies.
Caption: PARP1 is activated by DNA single-strand breaks and synthesizes PAR, which recruits DNA repair proteins. This compound inhibits PARP1, leading to the accumulation of DNA damage and cell death.
Caption: A typical workflow for evaluating the anti-tumor efficacy of a compound in a xenograft mouse model.
Experimental Protocols
In Vitro PARP Activity Assay (Colorimetric)
This protocol is a general guideline for a colorimetric PARP assay.
Materials:
-
Recombinant PARP enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
This compound (test inhibitor)
-
Streptavidin-HRP
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer
Procedure:
-
Prepare Reagents: Dilute this compound to desired concentrations in assay buffer. Prepare other reagents as per the manufacturer's instructions.
-
Reaction Setup: To the histone-coated wells, add assay buffer, activated DNA (if required by the kit), and the test inhibitor (this compound) or vehicle control.
-
Enzyme Addition: Add the PARP enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for another hour at 37°C.
-
Washing: Wash the plate multiple times with a wash buffer to remove unincorporated biotinylated NAD+.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the HRP substrate to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PARP activity for each concentration of this compound.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft model.[6][7]
Materials:
-
Cancer cell line (e.g., O-342 rat ovarian tumor cells)
-
Immunocompromised mice (e.g., NMRI nude mice)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound
-
Cisplatin (or other chemotherapeutic agent)
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the desired cancer cell line under standard conditions to the logarithmic growth phase.
-
Cell Preparation: Harvest and resuspend the cells in a suitable medium or saline, with or without Matrigel, at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 cells in 0.1 mL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 5 mM/kg) and/or the chemotherapeutic agent via the desired route (e.g., intraperitoneal injection) according to the planned schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. Monitor the survival of the animals.
-
Data Analysis: Compare the tumor growth rates and survival times between the different treatment groups to evaluate the efficacy of this compound.
Conclusion
The available data demonstrates that this compound is a potent inhibitor of PARP in vitro. However, its in vivo anti-tumor activity is most pronounced when used as a chemosensitizer, enhancing the efficacy of DNA-damaging agents like cisplatin. The discrepancy in in vitro IC50 values highlights the importance of standardized assay conditions for accurate comparison. While a direct quantitative in vitro-in vivo correlation is challenging to establish from the currently available literature due to the lack of matched in vitro and in vivo studies on the same cancer models, the qualitative trend suggests that in vitro PARP inhibition translates to a sensitization effect in vivo. Further studies directly comparing in vitro cytotoxicity and in vivo tumor growth inhibition in the same cell line-derived xenograft models are warranted to establish a more definitive correlation and guide clinical translation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
- 3. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of cisplatin (DDP) antitumor activity by 3-aminobenzamide in rat ovarian tumors sensitive and resistant to DDP in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-apoptotic effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) polymerase, against multiple organ damage induced by gamma irradiation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of tumor growth in a human neuroblastoma xenograft model with TNP-470 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effect of a small-molecule inhibitor of KRASG12D in xenograft models of mucinous appendicular neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzamidoxime and Nicotinamide Analogs as Cholinesterase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibitor classes is paramount for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of benzamidoxime and nicotinamide analogs as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in cholinergic signaling and prominent targets in neurodegenerative diseases.
This publication objectively contrasts the inhibitory performance of these two compound classes, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The inhibitory potential of benzamidoxime and nicotinamide analogs against cholinesterases is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), allows for a direct comparison of the potency of representative compounds from each class.
| Class | Compound | Target Enzyme | IC50 (nM) | Reference |
| Benzamide/Nicotinamide Analogs | B4 (Benzamide Derivative) | Acetylcholinesterase (AChE) | 15.42 | [1] |
| N4 (Nicotinamide Derivative) | Acetylcholinesterase (AChE) | 12.14 | [1] | |
| C4 (Cinnamamide Derivative) | Acetylcholinesterase (AChE) | 10.67 | [1] | |
| Tacrine (Reference Drug) | Acetylcholinesterase (AChE) | 20.85 | [1] | |
| B4 (Benzamide Derivative) | Butyrylcholinesterase (BuChE) | - | [1] | |
| N4 (Nicotinamide Derivative) | Butyrylcholinesterase (BuChE) | - | [1] | |
| C4 (Cinnamamide Derivative) | Butyrylcholinesterase (BuChE) | - | [1] | |
| Tacrine (Reference Drug) | Butyrylcholinesterase (BuChE) | 15.66 | [1] | |
| Amidoxime Analogs | RA14 (1-methylbenzimidazole-2-aldoxime methiodide) | Acetylcholinesterase (AChE) | Not specified, but showed distinct antilethal effect and in vitro reactivation | [2] |
| RA23 (pyridine-4-aldoxime dodecyl bromide) | Acetylcholinesterase (AChE) | Not specified, but showed distinct antilethal effect and in vitro reactivation | [2] | |
| RA24 (pyridine-2-aldoxime dodecyl bromide) | Acetylcholinesterase (AChE) | Not specified, but showed distinct antilethal effect and in vitro reactivation | [2] |
Note: The available data for amidoxime derivatives in the context of direct cholinesterase inhibition is more qualitative, focusing on reactivation of inhibited enzymes rather than direct IC50 values for inhibition.
Experimental Protocols
The determination of enzyme inhibitory activity is crucial for the validation of these compounds. Below are detailed methodologies for the key experiments cited in the comparison.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a widely used method to determine the IC50 values of test compounds against AChE and BuChE.
Materials:
-
Purified recombinant human AChE or BuChE
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (Benzamidoxime or Nicotinamide analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer at the desired concentrations.
-
Assay Plate Setup:
-
Blank wells: Contain phosphate buffer and DTNB.
-
Control wells (100% activity): Contain enzyme, DTNB, and the solvent used for the test compounds.
-
Test inhibitor wells: Contain enzyme, DTNB, and serial dilutions of the test compounds.
-
-
Pre-incubation: Add the enzyme to all wells (except the blank) and the test compounds or solvent to the appropriate wells. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately measure the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction rates for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
Mandatory Visualization
To illustrate the logical flow of the experimental process and the underlying biological pathway, the following diagrams are provided in the DOT language.
References
- 1. New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential acetylcholinesterase reactivators: oxime and amidoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatives of Amodiaquine as Potent Human Cholinesterases Inhibitors: Implication for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Guide to the Binding Interaction of 3-Aminobenzamide with PARP
For researchers, scientists, and professionals in drug development, understanding the precise binding interactions of a small molecule inhibitor with its protein target is paramount. This guide provides a comprehensive comparison of the methodologies used to confirm the binding site of 3-Aminobenzamide, a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme central to DNA repair and a key target in oncology.
While the query specified 3-Amino benzamidoxime, the available scientific literature predominantly focuses on the closely related and extensively studied compound, 3-Aminobenzamide (3-AB). This guide will proceed with the analysis of 3-AB and its interaction with its primary target, PARP. 3-AB functions as a competitive inhibitor by occupying the nicotinamide adenine dinucleotide (NAD+) binding site within the catalytic domain of PARP enzymes, particularly PARP1 and PARP2.[1][2] This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a crucial step in the DNA damage response.
Comparative Analysis of Binding Affinity
The potency of 3-Aminobenzamide and other PARP inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different inhibitors against PARP1 and PARP2.
| Inhibitor | Target | IC50 | Ki |
| 3-Aminobenzamide | PARP1 | ~30 µM | Not widely reported |
| Olaparib | PARP1 | ~5 nM | 2.9 nM |
| Olaparib | PARP2 | ~1 nM | 1.0 nM |
| Rucaparib | PARP1 | ~7 nM | 3.2 nM |
| Rucaparib | PARP2 | ~2 nM | 1.5 nM |
| Talazoparib | PARP1 | ~1.9 nM | 0.8 nM |
| Talazoparib | PARP2 | ~1.5 nM | 0.7 nM |
| Veliparib | PARP1 | ~5.2 nM | 2.9 nM |
| Veliparib | PARP2 | ~2.9 nM | 1.8 nM |
Note: IC50 and Ki values can vary depending on the assay conditions and experimental setup.
Elucidating the Binding Site: A Multi-faceted Approach
Determining the precise binding site of an inhibitor is a critical step in structure-based drug design. A combination of computational and experimental techniques is employed to achieve a high-resolution understanding of the protein-ligand interaction.
Experimental Methodologies
A variety of experimental techniques can be employed to identify and characterize the binding site of 3-Aminobenzamide on PARP.
-
X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. While a crystal structure of PARP1 in complex with 3-Aminobenzamide is not publicly available in the Protein Data Bank (PDB), structures with other inhibitors like Rucaparib (PDB ID: 4RV6) and EB-47 (PDB ID: 7AAB) reveal the key features of the NAD+ binding pocket.[3][4]
-
Site-Directed Mutagenesis: This technique involves mutating specific amino acid residues in the putative binding site and assessing the impact on inhibitor binding affinity. A significant change in IC50 or Ki upon mutation of a particular residue provides strong evidence for its involvement in the interaction.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
-
Chemical Proteomics: This approach is used to identify potential off-target proteins of a drug candidate. It can involve techniques like affinity chromatography or activity-based protein profiling to pull down proteins that interact with the inhibitor.[5][6][7][8]
Computational Approaches
In the absence of a direct crystal structure, computational methods provide valuable insights into the binding mode of 3-Aminobenzamide.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein target. Docking studies of 3-Aminobenzamide into the catalytic domain of PARP1 suggest that it forms key hydrogen bond interactions with the backbone amide of Glycine and the side chain of Serine within the NAD+ binding pocket.
Experimental Protocols
Detailed protocols are essential for the reproducibility of experimental results. Below are generalized protocols for key experiments used to characterize the 3-Aminobenzamide-PARP interaction.
X-ray Crystallography of a PARP1-Inhibitor Complex
-
Protein Expression and Purification: Express the catalytic domain of human PARP1 in a suitable expression system (e.g., E. coli) and purify to homogeneity using chromatography techniques.
-
Crystallization: Screen for crystallization conditions for the purified PARP1 catalytic domain, both in its apo form and in the presence of 3-Aminobenzamide (co-crystallization).[9][10]
-
Crystal Soaking (Alternative): If apo crystals are obtained, they can be soaked in a solution containing a high concentration of 3-Aminobenzamide to form the complex within the crystal lattice.
-
Data Collection: Expose the protein-ligand crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the PARP1-inhibitor complex.
Site-Directed Mutagenesis to Validate Binding Residues
-
Primer Design: Design mutagenic primers that introduce the desired amino acid substitution at the target residue in the PARP1 expression vector.
-
Mutagenesis PCR: Perform PCR using the mutagenic primers and the wild-type PARP1 plasmid as a template.
-
Transformation and Selection: Transform the PCR product into competent E. coli cells and select for colonies containing the mutated plasmid.
-
Sequence Verification: Sequence the plasmid DNA from selected colonies to confirm the presence of the desired mutation.
-
Protein Expression and Binding Assay: Express and purify the mutant PARP1 protein and perform binding assays (e.g., ITC or enzymatic inhibition assays) with 3-Aminobenzamide to determine the effect of the mutation on binding affinity.[11][12][13]
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of purified PARP1 catalytic domain and 3-Aminobenzamide in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Set up the ITC instrument with the protein solution in the sample cell and the ligand solution in the injection syringe.
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: Analyze the resulting titration curve to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Visualizing the Interaction Landscape
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships in confirming the binding site of 3-Aminobenzamide.
Caption: Workflow for identifying and validating the binding site of 3-Aminobenzamide on PARP.
Caption: Signaling pathway of PARP activation and its inhibition by 3-Aminobenzamide.
Conclusion
The confirmation of the 3-Aminobenzamide binding site within the NAD+ pocket of PARP is a result of a synergistic application of computational modeling and diverse experimental techniques. While a definitive co-crystal structure remains to be published, the collective evidence from molecular docking, site-directed mutagenesis, and binding affinity assays provides a robust model of this critical protein-ligand interaction. This comprehensive understanding is instrumental for the rational design of next-generation PARP inhibitors with improved potency and selectivity, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 10. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-Directed Mutagenesis and Chimeric Receptors in the Study of Receptor-Ligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Evaluation of 3-Amino Benzamidoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and potential biological applications of 3-Amino benzamidoxime, with a focus on reproducibility and performance against alternative compounds. The information presented is supported by experimental data from peer-reviewed literature and patents, offering a valuable resource for researchers in drug discovery and development.
Synthesis of this compound: A Reproducible Pathway
The synthesis of this compound can be reliably achieved through a two-step process starting from the readily available 3-aminobenzamide. The reproducibility of this synthetic route hinges on careful control of reaction conditions, particularly in the second step.
Step 1: Dehydration of 3-Aminobenzamide to 3-Aminobenzonitrile
The initial step involves the dehydration of 3-aminobenzamide to form 3-aminobenzonitrile. This transformation can be accomplished using a dehydrating agent such as thionyl chloride in a suitable solvent like toluene.
Step 2: Conversion of 3-Aminobenzonitrile to this compound
The second and final step is the conversion of the nitrile group of 3-aminobenzonitrile to a benzamidoxime functionality. This is typically achieved by reacting the nitrile with hydroxylamine. The reproducibility of this step can be influenced by the presence of metal ions, which may lead to the formation of byproducts and a reduction in yield. To ensure a stable and high yield, the use of a chelating agent is recommended to sequester any contaminating metal ions.
Comparative Synthesis Data
The following table summarizes typical yields for the key steps in the synthesis of this compound and its precursor.
| Step | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Dehydration to 3-Aminobenzonitrile | 3-Aminobenzamide | Thionyl chloride | Toluene | ~91 | >99 | |
| Conversion to 2,3-difluoro-6-trifluoromethylbenzamidoxime | 2,3-difluoro-6-trifluoromethylbenzonitrile | 50% Hydroxylamine (aq), o-phenanthroline | Methanol/Water | 78 | 98.7 | [1] |
Note: The yield for the second step is for a structurally related benzamidoxime and is included to provide a representative expectation for this reaction type.
Biological Assays: this compound as a Potential IDO1 Inhibitor
Amidoxime-containing compounds have emerged as a promising class of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[2][3][4][5] IDO1 is a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment.
Comparative Biological Activity of IDO1 Inhibitors
The following table presents the inhibitory activity of several known IDO1 inhibitors, providing a benchmark for the potential efficacy of this compound.
| Compound | Target(s) | IC50 / EC50 | Selectivity vs. IDO2 | Selectivity vs. TDO | Mechanism of Action |
| Epacadostat | IDO1 | IC50 = 12 nM (cell-based) | >100-fold | >100-fold | Tryptophan-competitive |
| Navoximod | IDO1 | EC50 = 75 nM (cells) | Not specified | ~10- to 20- fold | Tryptophan non-competitive |
| BMS-986205 | IDO1 | EC50 = 2 nM (cells) | Not specified | Not specified | Irreversible, suicide inhibitor |
| Indoximod | Downstream of IDO1 | Does not directly inhibit IDO1 enzyme | N/A | N/A | Tryptophan mimetic, acts on mTORC1 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the IDO1 signaling pathway and a general workflow for evaluating IDO1 inhibitors.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 3-Aminobenzonitrile from 3-Aminobenzamide
-
To a reaction flask, add 3-aminobenzamide and toluene.
-
Heat the mixture to 90-100 °C.
-
Slowly add thionyl chloride to the reaction mixture.
-
Maintain the temperature until the reaction is complete, as monitored by an appropriate method (e.g., TLC or LC-MS).
-
Cool the reaction mixture and proceed with aqueous workup.
-
Adjust the pH of the aqueous layer to 6.5-7.5 with a sodium hydroxide solution.
-
Separate the organic layer, cool to 0-5 °C to crystallize the product.
-
Filter, wash with cold toluene, and dry to obtain 3-aminobenzonitrile.
Step 2: Synthesis of this compound from 3-Aminobenzonitrile
-
Dissolve 3-aminobenzonitrile in a mixture of an alcohol (e.g., ethanol) and water.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium carbonate) to the solution. To improve reproducibility, a chelating agent such as o-phenanthroline can be added at this stage.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by extraction and/or recrystallization to yield this compound.
Biological Assay: In Vitro IDO1 Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of a test compound against IDO1 in a cell-based assay.
-
Cell Culture: Culture a human cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells) in appropriate media.
-
IDO1 Induction: Seed the cells in a 96-well plate and induce IDO1 expression by treating with interferon-gamma (IFN-γ) for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Epacadostat) in the cell culture medium. Add the diluted compounds to the cells and incubate for a defined period (e.g., 24 hours).
-
Kynurenine Measurement: After incubation, collect the cell culture supernatant. The concentration of kynurenine, the product of the IDO1-catalyzed reaction, is measured. This is typically done by adding trichloroacetic acid to the supernatant to precipitate proteins, followed by a reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which forms a colored product that can be quantified by measuring the absorbance at 480 nm.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of IDO1 inhibition versus the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, can then be calculated from this curve.
Conclusion
The synthesis of this compound is a reproducible process, with potential yield variations in the final step being manageable through the use of chelating agents. Based on its chemical structure and the well-established activity of related amidoxime and hydroxyamidine compounds, this compound is a promising candidate for an IDO1 inhibitor. The provided experimental protocols offer a solid foundation for its synthesis and biological evaluation. Further studies to determine the specific IC50 of this compound against IDO1 are warranted to fully assess its potential as a therapeutic agent.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Epacadostat - Wikipedia [en.wikipedia.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
Evaluating Off-Target Effects of 3-Aminobenzamide in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of 3-Aminobenzamide, a well-known PARP inhibitor, with other alternative PARP inhibitors. The information is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
3-Aminobenzamide (3-AB) is a widely utilized first-generation inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[1][2] While its primary mechanism of action involves the inhibition of PARP, understanding its off-target effects is critical for interpreting experimental results and anticipating potential polypharmacology in a clinical context. This guide compares the off-target profile of 3-Aminobenzamide with other PARP inhibitors and details the experimental methodologies used for such evaluations.
Comparative Analysis of Off-Target Effects
The off-target effects of PARP inhibitors can be attributed to their interaction with other proteins, particularly kinases, due to structural similarities in the ATP-binding pockets. These interactions can lead to a range of cellular effects independent of PARP inhibition.
| Inhibitor | Primary Target(s) | Known Off-Target(s) | Reported Cellular Effects (Off-Target) | Reference(s) |
| 3-Aminobenzamide | PARP1, PARP2 | Limited comprehensive public data on kinase off-targets. Can stimulate DNA repair at low concentrations. | At high concentrations, can induce cellular stress and affect cell cycle progression independent of PARP inhibition. Low concentrations may accelerate the ligation of DNA repair patches.[3] | [1][3] |
| Olaparib | PARP1, PARP2, PARP3 | Various kinases including CDK12, CDK18, PLK1, and others. | Can induce G2/M cell cycle arrest and affect cellular processes regulated by off-target kinases.[4][5][6] | [4][5][6] |
| Rucaparib | PARP1, PARP2, PARP3 | Wide range of kinases including CDK16, PIM1, and ALK.[4][6] | Potent kinase binding has been observed at clinically relevant concentrations.[4] Off-target effects on kinases like PIM1 may expand its clinical scope.[6] | [4][6] |
| Niraparib | PARP1, PARP2 | DYRK1A and other kinases.[4][7] | Inhibition of DYRK1A has been linked to hypertension.[7] | [4][7] |
| Talazoparib | PARP1, PARP2 | Strong PARP trapping effect. Off-target kinase effects are less extensively characterized in public literature compared to others. | Potent PARP trapping leads to strong effects on the cell cycle.[5] | [5] |
| Veliparib | PARP1, PARP2 | Considered a weaker PARP trapper with fewer potent off-target kinase effects compared to other clinical PARP inhibitors. | Minimal off-target cell cycle effects observed compared to more potent PARP trappers.[5] | [5] |
Experimental Protocols for Evaluating Off-Target Effects
A variety of experimental approaches are employed to characterize the off-target effects of small molecule inhibitors like 3-Aminobenzamide.
Kinase Profiling Assays
These assays are crucial for identifying off-target interactions with kinases.
-
Methodology: A large panel of purified kinases is used to assess the inhibitory activity of the compound in vitro. The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel. The percentage of inhibition is measured, often using radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based immunoassays. Hits (kinases inhibited above a certain threshold) are then further characterized by determining the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values through dose-response experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement and off-target binding within a cellular context.
-
Methodology:
-
Intact cells are treated with the compound of interest or a vehicle control.
-
The cells are then heated to a range of temperatures, causing protein denaturation and aggregation.
-
After cooling and cell lysis, the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of the target protein (and potential off-targets) remaining in the soluble fraction is quantified by techniques such as Western blotting or mass spectrometry.
-
Binding of the compound to a protein stabilizes it, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Phenotypic Screening and High-Content Imaging
This approach assesses the broader cellular consequences of compound treatment.
-
Methodology: Cells are treated with the compound across a range of concentrations. Automated microscopy and image analysis are used to quantify various cellular parameters, including cell morphology, viability, cell cycle progression, apoptosis markers (e.g., caspase activation, annexin V staining), and the expression and localization of specific proteins. Comparing the phenotypic fingerprint of the test compound to that of known specific inhibitors can reveal potential off-target activities.
Visualizing Key Concepts
To better understand the relationships and workflows involved in evaluating off-target effects, the following diagrams are provided.
Figure 1: Simplified signaling pathway of PARP inhibition by 3-Aminobenzamide.
Figure 2: Experimental workflow for evaluating off-target effects.
Conclusion
While 3-Aminobenzamide is a valuable tool for studying PARP-dependent cellular processes, its potential for off-target effects, particularly at higher concentrations, necessitates careful experimental design and interpretation. For studies requiring high specificity, newer generations of PARP inhibitors with more thoroughly characterized off-target profiles may be more suitable alternatives. The experimental protocols outlined in this guide provide a framework for researchers to comprehensively evaluate the on- and off-target effects of 3-Aminobenzamide and other inhibitors in their specific cellular models. This rigorous approach is essential for advancing our understanding of PARP biology and for the development of safe and effective therapeutics.
References
- 1. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 2. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) polymerase, is a stimulator, not an inhibitor, of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Amino Benzamidoxime
For researchers, scientists, and drug development professionals, adherence to strict safety protocols in the handling and disposal of chemical compounds is paramount. This guide provides detailed, procedural instructions for the safe disposal of 3-Amino benzamidoxime, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on safety data sheet recommendations for this compound and similar chemical structures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The compound is classified as a toxic solid.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Respiratory Protection | Wear respiratory protection. Avoid breathing dust. | To prevent inhalation of harmful dust. |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. The compound should be prepared for disposal by dissolving or mixing it with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber[1].
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and the combustible solvent to be used.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid unintended reactions.
2. Preparation for Disposal:
-
Under a certified chemical fume hood and wearing all required PPE, carefully dissolve or mix the this compound waste with a suitable combustible solvent.
-
The choice of solvent should be discussed and approved by the licensed waste disposal service.
3. Waste Storage:
-
Store the sealed container with the prepared waste in a cool, dry, and well-ventilated area designated for hazardous waste.
-
The storage area should be away from incompatible materials.
4. Professional Disposal:
-
Contact a licensed and certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information to ensure proper handling and incineration.
-
Dispose of any contaminated packaging as unused product through the same professional service[1].
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the product enter drains, as discharge into the environment must be avoided[1].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-Amino Benzamidoxime
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Amino benzamidoxime are paramount for laboratory safety and environmental responsibility. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures. The following information is synthesized from safety data sheets (SDS) of structurally similar compounds and general laboratory safety best practices, due to the limited availability of a specific SDS for this compound.
Hazard Assessment and Safety Data
Based on analogous compounds such as 3-aminobenzamide and other aromatic amines, this compound should be handled as a hazardous substance. The anticipated hazards are summarized below.
| Hazard Category | Anticipated Hazard | Precautionary Measures |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | Wear protective gloves and clothing.[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1] | Wear eye and face protection.[2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3][4] |
| Environmental Hazard | Potentially harmful to aquatic life. | Avoid release to the environment.[2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling this compound to minimize exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[5] | To protect eyes from dust particles and potential splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5][6] | To prevent skin contact with the compound.[5] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter.[5] | To avoid inhalation of dust, especially when handling the powder outside of a fume hood.[5][6] |
| Protective Clothing | A laboratory coat, long pants, and closed-toe shoes.[5] | To minimize skin exposure.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Decontaminate the work surface before and after handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
Ensure gloves are inspected for any signs of damage before use.
3. Weighing and Aliquoting:
-
Handle the solid compound carefully to avoid generating dust.
-
If transferring the powder, use a spatula and weigh it in a tared, sealed container within the fume hood.
-
For creating solutions, add the solid to the solvent slowly to avoid splashing.
4. During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.[4]
-
If any contamination of PPE occurs, remove and replace it immediately.
5. Post-Experiment:
-
Decontaminate all equipment and work surfaces thoroughly.
-
Properly dispose of all waste materials as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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